The Chemical Architecture and Synthetic Utility of Ethyl 2-Amino-6-Bromonicotinate: A Comprehensive Guide
In modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency and success of an entire synthetic campaign. Ethyl 2-amino-6-bromonicotinate (CAS: 1806997-65-8) is a highly function...
Author: BenchChem Technical Support Team. Date: April 2026
In modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency and success of an entire synthetic campaign. Ethyl 2-amino-6-bromonicotinate (CAS: 1806997-65-8) is a highly functionalized, electron-deficient pyridine derivative that serves as a cornerstone for synthesizing complex bicyclic pharmacophores[1].
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of orthogonal reactive sites. This guide dissects the mechanistic utility of ethyl 2-amino-6-bromonicotinate, detailing how its unique architecture is leveraged to construct advanced kinase inhibitors, particularly in the oncology space.
Structural Profiling and Physicochemical Data
Before deploying a building block in a multi-step synthesis, we must establish its baseline physicochemical parameters. The core structure consists of a planar pyridine ring functionalized with an amino group at C2, an ethyl ester at C3, and a heavy bromine atom at C6.
Table 1: Quantitative Physicochemical Data of Ethyl 2-amino-6-bromonicotinate
Property
Value
Causality / Significance in Synthesis
CAS Number
1806997-65-8
Primary identifier for supply chain procurement and IP tracking[1].
Molecular Formula
C8H9BrN2O2
Establishes the baseline for elemental analysis and mass spectrometry.
Molecular Weight
245.07 g/mol
Low molecular weight provides ample "budget" for downstream elaboration without violating Lipinski's Rule of 5.
Exact Mass (
79
Br)
243.98
Yields a primary [M+H]⁺ peak at m/z 245.0 in positive-ion LC-MS analysis.
TPSA
65.2 Ų
Maintains a moderate polar surface area, ensuring the final elaborated drug candidate retains cellular permeability.
Rotatable Bonds
3
The rigid core minimizes the entropic penalty upon binding to a target kinase active site.
Mechanistic Significance of the Molecular Architecture
The true value of ethyl 2-amino-6-bromonicotinate lies in the deliberate placement of its functional groups. Each moiety is primed for a specific, non-interfering transformation:
The Ortho-Relationship (C2-Amino & C3-Ester): The spatial proximity of the primary amine and the ethyl ester is the classic prerequisite for cyclocondensation. When reacted with amidines, ureas, or isothiocyanates, this ortho-arrangement rapidly closes to form a pyrimidinone ring[2]. We specifically utilize the ethyl ester rather than the carboxylic acid because the ethoxy group acts as a superior leaving group during the thermal cyclization step, and the ester significantly improves the intermediate's solubility in organic solvents.
The C6-Bromo Handle: The pyridine nitrogen is strongly electron-withdrawing, pulling electron density away from the 2, 4, and 6 positions. This electronic depletion makes the C6-bromine highly susceptible to oxidative addition by Palladium(0) catalysts. Consequently, this position is perfectly activated for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing us to install diverse functional groups late in the synthetic sequence.
Synthetic Workflows: Constructing the Pyrido[2,3-d]pyrimidine Core
When ethyl 2-amino-6-bromonicotinate undergoes cyclocondensation, the numbering of the ring system changes. The C6-bromo position of the starting material becomes the C7-bromo position of the resulting pyrido[2,3-d]pyrimidine scaffold—a privileged structure found in numerous clinical-stage kinase inhibitors[3].
Experimental workflow for synthesizing pyrido[2,3-d]pyrimidine cores from the ethyl ester.
To ensure reproducibility, the following methodologies are designed as self-validating systems, incorporating specific In-Process Controls (IPCs).
Phase 1: Base-Mediated Cyclocondensation
Objective: Convert the acyclic ester into 7-bromo-pyrido[2,3-d]pyrimidin-4-ol.
Causality: We utilize formamidine acetate rather than formamide. The acetate salt provides a mild acidic buffering effect that catalyzes the initial nucleophilic attack of the C2-amine onto the formamidine carbon. Heating to 120°C is critical to overcome the activation energy required for the subsequent intramolecular transesterification (cyclization) and the elimination of ethanol.
Step-by-Step:
Charge a reaction vessel with ethyl 2-amino-6-bromonicotinate (1.0 eq) and formamidine acetate (3.0 eq).
Suspend the reagents in 2-methoxyethanol (0.5 M concentration).
Heat the mixture to 120°C under a nitrogen atmosphere for 12 hours.
Cool to room temperature and pour the mixture into ice-cold water to precipitate the product. Filter and wash with cold water.
Self-Validation System:
Visual Cue: The reaction transitions from a clear solution to a thick suspension as the highly planar, hydrogen-bonded bicyclic product precipitates.
LC-MS IPC: The starting material (m/z 245 [M+H]⁺) will disappear. The product will present a distinct isotopic doublet at m/z 226/228 [M+H]⁺, confirming the loss of ethanol (mass loss of 46 Da) and the addition of the formamidine carbon/nitrogen.
Phase 2: Core Functionalization via Suzuki-Miyaura Coupling
Objective: Functionalize the C7-position of the newly formed bicyclic core.
Causality: The electron-deficient pyrimidine-fused pyridine ring makes the C7-Br highly reactive. We select Pd(dppf)Cl₂ as the catalyst because its large bite angle facilitates the reductive elimination step, which can otherwise be sluggish with highly electron-deficient aryl halides.
Step-by-Step:
Combine 7-bromo-pyrido[2,3-d]pyrimidin-4-ol (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-dioxane and water.
Degas the solvent mixture with nitrogen for 10 minutes.
Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 4 hours.
Self-Validation System:
TLC IPC: Using Hexane/EtOAc (1:1), the highly polar starting material spot will be consumed, replaced by a new, highly UV-active spot (due to extended conjugation from the new aryl group).
LC-MS IPC: The characteristic 1:1 doublet of the
79
Br/
81
Br isotopes will vanish, replaced by a single [M+H]⁺ peak corresponding to the exact mass of the arylated product.
Target Applications: KRAS G12C Inhibition
The pyrido[2,3-d]pyrimidine core derived from ethyl 2-amino-6-bromonicotinate is a structural chameleon. It mimics the adenine ring of ATP, allowing it to anchor deeply into the hinge region of various kinases.
Recently, this specific scaffold has been heavily patented for use in KRAS G12C inhibitors [3][4]. In these advanced therapeutics, the pyrimidine core acts as a rigid backbone that occupies the switch II pocket of the mutated KRAS protein. The functional groups installed via the C6-bromo handle are precisely angled to orient an electrophilic warhead (such as an acrylamide) toward Cysteine 12, forming an irreversible covalent bond that locks the oncoprotein in its inactive GDP-bound state.
KRAS G12C signaling pathway illustrating the targeted blockade by pyrido-pyrimidine inhibitors.
By mastering the orthogonal reactivity of ethyl 2-amino-6-bromonicotinate, medicinal chemists can rapidly generate vast libraries of these bicyclic inhibitors, accelerating the optimization of both binding affinity and pharmacokinetic profiles.
References
Title: Kras g12c inhibitors and methods of using the same (WO2018217651A1)
Title: Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as kras g12c inhibitors for treating lung, pancreatic or colorectal cancer (EP3558955B1)
Title: Heterocyclic NLRP3 modulator for use in the treatment of cancer (WO2022171110A1)
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of Ethyl 2-amino-6-bromonicotinate
Executive Summary In contemporary drug discovery and agrochemical development, highly functionalized pyridine scaffolds are indispensable. Ethyl 2-amino-6-bromonicotinate (CAS: 1806997-65-8) represents a privileged build...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery and agrochemical development, highly functionalized pyridine scaffolds are indispensable. Ethyl 2-amino-6-bromonicotinate (CAS: 1806997-65-8) represents a privileged building block, offering three orthogonal vectors for structural diversification[1]. By strategically positioning an electron-donating amino group, an electron-withdrawing ester, and a cross-coupling-ready bromine atom on a single heteroaromatic ring, this intermediate enables the rapid assembly of complex bicyclic systems (e.g., naphthyridines, pyrido-pyrimidines) and highly substituted biaryl pyridines.
Physicochemical Profiling
Understanding the physical and chemical properties of Ethyl 2-amino-6-bromonicotinate is critical for optimizing reaction conditions, particularly regarding solubility and phase-transfer dynamics during aqueous-organic cross-coupling[2].
Property
Value
Chemical Name
Ethyl 2-amino-6-bromonicotinate
CAS Number
1806997-65-8
Molecular Formula
C8H9BrN2O2
Molecular Weight
245.07 g/mol
SMILES
O=C(OCC)C1=C(N)N=C(Br)C=C1
Hydrogen Bond Donors
1 (Primary Amine)
Hydrogen Bond Acceptors
4 (Pyridine N, Amine N, Ester O x2)
Boiling Point
~340 °C (Predicted)
Density
~1.58 g/cm³ (Predicted)
Data compiled from standard chemical suppliers and predictive cheminformatics models[3].
Mechanistic Role & Orthogonal Reactivity
As a Senior Application Scientist, I emphasize that the true value of Ethyl 2-amino-6-bromonicotinate lies in its orthogonal reactivity . The molecule is a self-contained synthetic hub:
C6-Bromo Position: The electron-deficient nature of the pyridine ring activates the C-Br bond toward oxidative addition, making it an ideal substrate for Palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig)[4].
C2-Amino Position: Acts as an internal nucleophile. Following C6-derivatization, the amino group can be acylated or condensed with adjacent functional groups to form fused heterocycles.
C3-Ethyl Ester: Can be selectively saponified to the corresponding carboxylic acid (CAS: 1196157-51-3)[2], reduced to an alcohol, or converted into an amide.
Figure 1: Orthogonal reactivity map of Ethyl 2-amino-6-bromonicotinate.
Experimental Protocols: C6-Derivatization via Suzuki-Miyaura Cross-Coupling
When functionalizing the C6 position, the choice of catalyst and solvent system is paramount. We employ Pd(dppf)Cl₂ as the pre-catalyst.
Causality of Experimental Choices:
Ligand Selection (dppf): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (approx. 99°). This enforces a cis-coordination geometry on the Palladium center, which drastically accelerates the reductive elimination step—a critical requirement to prevent catalyst stalling when working with electron-deficient pyridine cores that are prone to protodeboronation[4].
Solvent System (1,4-Dioxane/H₂O): A biphasic or miscible aqueous system is mandatory. Water dissolves the inorganic base (K₂CO₃) and generates the reactive hydroxide species that coordinates with the boronic acid, forming the nucleophilic "ate" complex necessary for transmetalation[5].
Degassing: To a Schlenk flask, add Ethyl 2-amino-6-bromonicotinate, the boronic acid, and K₂CO₃. Add the Dioxane/H₂O mixture. Sparge the solution with Nitrogen or Argon for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active species[4].
Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of inert gas. Seal the flask.
Heating: Heat the reaction mixture to 90 °C in an oil bath. Monitor via LC-MS or TLC (typically complete within 4–12 hours depending on the steric bulk of the boronic acid).
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 x 10 mL) followed by brine (10 mL).
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C6-arylated product.
Figure 2: Standardized workflow for Pd-catalyzed C6-derivatization.
Analytical Characterization & Validation
To ensure the integrity of the synthesized derivatives, a self-validating analytical workflow must be employed:
LC-MS (Liquid Chromatography-Mass Spectrometry): The starting material exhibits a distinct isotopic pattern due to the presence of the bromine atom (~1:1 ratio of M and M+2 peaks at m/z 245 and 247). Successful cross-coupling is immediately confirmed by the disappearance of this isotopic signature and the emergence of the product mass.
¹H NMR (Proton Nuclear Magnetic Resonance): The pyridine core protons (C4-H and C5-H) typically appear as a pair of doublets with a coupling constant (J) of ~8.0 Hz. Substitution at C6 will shift the C5-H proton significantly upfield or downfield depending on the electronic nature of the incoming aryl group, providing definitive proof of regioselective coupling.
Solubility profile of ethyl 2-amino-6-bromonicotinate in organic solvents
An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-6-bromonicotinate in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicoc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-6-bromonicotinate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs its design, purification, and formulation into a final drug product. Ethyl 2-amino-6-bromonicotinate is a heterocyclic compound of interest in medicinal chemistry, yet its solubility profile is not extensively documented in public literature. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine, model, and understand the solubility of ethyl 2-amino-6-bromonicotinate. By outlining robust experimental protocols, theoretical modeling approaches, and predictive methodologies, this document serves as a complete reference for generating and interpreting the solubility data essential for process development and formulation science.
Introduction: The Critical Role of Solubility
In pharmaceutical development, the journey from a promising molecule to a viable drug product is paved with critical process chemistry and formulation challenges. Among the most fundamental properties influencing this journey is the solubility of the active pharmaceutical ingredient (API). Solubility dictates the efficiency of crystallization for purification, the choice of solvents for synthesis, and the bioavailability of the final dosage form.
Ethyl 2-amino-6-bromonicotinate, a substituted pyridine derivative, represents a class of compounds with significant potential in drug discovery. However, a thorough investigation of its solubility in various organic solvents—a prerequisite for rational process development—is not currently available in the public domain. For context, related isomers such as ethyl 2-amino-5-bromonicotinate (CAS 433226-06-3) and ethyl 6-amino-5-bromonicotinate (CAS 850429-51-5) are documented primarily as chemical intermediates[1][2][3][4].
This guide, therefore, is designed to empower researchers with the expertise and validated methodologies required to:
Experimentally determine the equilibrium solubility of ethyl 2-amino-6-bromonicotinate in a range of pharmaceutically relevant organic solvents.
Correlate and model this experimental data using established thermodynamic equations to understand its behavior as a function of temperature.
Leverage predictive models for initial solvent screening and to gain deeper insights into solute-solvent interactions.
By following the principles and protocols outlined herein, scientists can build a robust solubility profile, enabling informed decisions in crystallization process design, solvent selection, and formulation strategy.
Compound Profile and Predicted Solubility Behavior
A molecule's structure is the primary determinant of its solubility characteristics. A detailed analysis of the functional groups within ethyl 2-amino-6-bromonicotinate allows for an expert prediction of its behavior in different solvent classes.
Table 1: Physicochemical Properties of Ethyl 2-amino-6-bromonicotinate
| Physical Form | Expected to be a solid at room temperature |[5] |
Structural Analysis:
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.
Amino Group (-NH₂): The primary amine is a strong hydrogen bond donor and a moderate acceptor. This group will significantly influence interactions with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).
Ester Group (-COOEt): The ethyl ester group contains carbonyl oxygen, which is a hydrogen bond acceptor. The ethyl chain introduces a degree of lipophilicity.
Bromo Group (-Br): The bromine atom is an electron-withdrawing group and contributes to the overall molecular weight and crystal lattice energy. It offers weak hydrogen bonding capabilities.
Predicted Solubility: Based on this structure, ethyl 2-amino-6-bromonicotinate is expected to exhibit:
Higher solubility in polar solvents, particularly those that can engage in hydrogen bonding, such as alcohols (methanol, ethanol), and polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
Moderate solubility in esters (e.g., ethyl acetate) and ketones (e.g., acetone), where dipole-dipole interactions and hydrogen bonding with the ester/amino groups can occur.
Low solubility in non-polar solvents like alkanes (e.g., heptane, hexane) and aromatic hydrocarbons (e.g., toluene), where the polar functional groups cannot be effectively solvated.
Experimental Determination of Equilibrium Solubility
The "gold standard" for solubility determination is the equilibrium shake-flask method .[6][7] This method measures thermodynamic solubility, which is the saturation concentration of a compound in a specific solvent at a given temperature when the system has reached equilibrium.[6]
Detailed Protocol: Shake-Flask Method
This protocol ensures a self-validating system by establishing a true equilibrium between the solid and liquid phases.
Objective: To determine the equilibrium solubility of ethyl 2-amino-6-bromonicotinate in a selected solvent at various temperatures.
High-purity organic solvents (HPLC grade or equivalent)
Analytical balance
Glass vials with screw caps (e.g., 4 mL or 20 mL)
Temperature-controlled orbital shaker or heating bath with magnetic stirrers[6][8]
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
Preparation of Saturated Solutions:
Add an excess amount of solid ethyl 2-amino-6-bromonicotinate to several vials. "Excess" means enough solid will remain undissolved at the highest experimental temperature to ensure saturation.
Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.).
Agitate the vials for a predetermined period to reach equilibrium. This time should be established empirically but is often between 24 and 72 hours. The system is at equilibrium when consecutive measurements of concentration show no significant change.
Sample Collection and Preparation:
After equilibration, stop the agitation and allow the vials to rest in the temperature bath for at least 2 hours for the excess solid to settle.
Carefully withdraw a sample from the clear supernatant using a syringe.
Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
Record the mass of the collected filtrate.
Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
Concentration Analysis (HPLC):
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
A calibration curve must be prepared using standard solutions of ethyl 2-amino-6-bromonicotinate of known concentrations to ensure accurate quantification.
Calculation of Solubility:
Calculate the concentration in the original saturated solution by applying the dilution factor.
Express the solubility in various units, most commonly mole fraction (x), g/L, or mg/mL. The mole fraction is calculated using Equation 1:
m₁ and M₁ are the mass and molar mass of the solute (ethyl 2-amino-6-bromonicotinate).
m₂ and M₂ are the mass and molar mass of the solvent.
Experimental Workflow Diagram
Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.
Thermodynamic Modeling of Solubility Data
Once experimental solubility data has been collected at different temperatures, thermodynamic models can be used to correlate the data. This allows for interpolation of solubility at temperatures not experimentally tested and provides insight into the thermodynamics of the dissolution process.[10][11]
The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model widely used to correlate temperature-dependent solubility data with high accuracy.[9][12][13][14][15]
A, B, and C are the model parameters obtained by fitting the equation to the experimental data. A and B relate to the non-ideality of the solution, while C accounts for the effect of temperature on the fusion enthalpy.[12]
Table 2: Template for Presentation of Experimental and Correlated Solubility Data
Temperature (K)
Mole Fraction (x) Experimental
Mole Fraction (x) Calculated (Apelblat)
Relative Deviation
298.15
(data)
(data)
(data)
303.15
(data)
(data)
(data)
308.15
(data)
(data)
(data)
| 313.15 | (data) | (data) | (data) |
Table 3: Template for Apelblat Model Parameters for Ethyl 2-amino-6-bromonicotinate in Various Solvents
In the early stages of development, when the amount of API is limited, predictive models can be invaluable for initial solvent screening.[16] These models use the chemical structure of the solute and solvent to estimate solubility without the need for extensive experimental work.
Popular predictive models include:
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the molecules.[17][18]
NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient): This model characterizes molecules based on four conceptual segments (hydrophilic, hydrophobic, polar attractive, and polar repulsive) and has shown good performance for complex pharmaceutical compounds.[17][18][19][20][21]
These models are powerful tools for narrowing down the list of potential crystallization solvents before committing to extensive experimental studies.[16]
Logic of Integrated Solubility Profiling
The relationship between experimental work and modeling is cyclical and self-validating. Initial predictions can guide experiments, and experimental data is then used to refine and validate models.
Caption: Integrated approach to solubility profiling.
Conclusion
The determination of the solubility profile of ethyl 2-amino-6-bromonicotinate in organic solvents is a foundational activity for its successful development as a pharmaceutical intermediate or API. Although specific data is not yet publicly available, this guide provides the necessary scientific framework and practical, step-by-step protocols for its comprehensive evaluation. By combining rigorous experimental work using the shake-flask method with powerful thermodynamic and predictive modeling, researchers can generate the high-quality, reliable data needed to drive informed decisions in process chemistry and formulation. This integrated approach ensures a deep understanding of the molecule's behavior, mitigating risks and accelerating the development timeline.
References
Folasade, A., et al. (2016). Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. Industrial & Engineering Chemistry Research, 55(42), 11198-11208. [Link]
Bouillot, B., Teychené, S., & Biscans, B. (2011). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Fluid Phase Equilibria, 309(1), 36-52. [Link]
Baronsky, J., et al. (2024). Predicting drug solubility in organic solvents mixtures. arXiv preprint arXiv:2405.11333. [Link]
Folasade, A., et al. (2016). Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. University of Limerick Institutional Repository. [Link]
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]
IntechOpen. (2015). Prediction of Solubility of Active Pharmaceutical Ingredients in Single Solvents and Their Mixtures — Solvent Screening. [Link]
ResearchGate. (2016). Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. [Link]
Botha, A., et al. (2018). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC. [Link]
Zhang, Y., et al. (2024). Solubility Measurement, Correlation, and Molecular Simulation of ε-CL-20 in 12 Green Solvents at Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]
RSC Publishing. (2014). Measurement, correlation and thermodynamic analysis of solubility of rhein in eight pure organic solvents. RSC Advances. [Link]
Yang, X., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. PMC. [Link]
MDPI. (2019). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. [Link]
ResearchGate. (2023). Solubility measurement, model evaluation and thermodynamic analysis of rivaroxaban polymorphs in organic solvents. [Link]
Noubigh, A., & Oueslati, M. H. (2014). Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. Australian Journal of Basic and Applied Sciences, 8(9), 396-403. [Link]
Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]
Pharmaceutical Sciences. (2025). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. [Link]
NextSDS. (2026). ETHYL 2-AMINO-5-BROMONICOTINATE — Chemical Substance Information. [Link]
An In-depth Technical Guide to the Safe Handling and Management of Ethyl 2-amino-6-bromonicotinate
For professionals engaged in the intricate landscape of pharmaceutical research and development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides a comprehensive overvie...
Author: BenchChem Technical Support Team. Date: April 2026
For professionals engaged in the intricate landscape of pharmaceutical research and development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides a comprehensive overview of the safety protocols and handling guidelines for Ethyl 2-amino-6-bromonicotinate, a key building block in the synthesis of various biologically active molecules. As a Senior Application Scientist, the following sections are designed to impart not just procedural steps, but a deeper understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in the laboratory.
Compound Profile and Hazard Identification
The compound is generally classified with the following hazards:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
This classification necessitates a "Warning" signal word.
Dispose of contents/container to an approved waste disposal plant.[2]
Physicochemical Properties
Understanding the physical and chemical properties of Ethyl 2-amino-6-bromonicotinate is crucial for its appropriate handling and storage. The data presented below is based on the closely related isomer, Ethyl 6-amino-5-bromonicotinate.
Table 2: Physicochemical Data
Property
Value
Source
Molecular Formula
C8H9BrN2O2
Molecular Weight
245.08 g/mol
Physical Form
Light yellow to yellow powder or crystals.
Purity
Typically ≥95%
Storage Temperature
Refrigerator (2-8°C), under inert atmosphere, protected from light.
Safe Handling and Storage Protocols
The causality behind safe handling protocols is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Engineering Controls
The primary line of defense is to handle the compound within a controlled environment.
Workflow: Always handle Ethyl 2-amino-6-bromonicotinate powder within a certified chemical fume hood or a powder containment hood. This is to control airborne dust and prevent inhalation, which can cause respiratory irritation.[2]
Ventilation: Ensure the laboratory is well-ventilated with an air exchange rate that meets institutional and regulatory standards.[5] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][6][7]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to provide a barrier against the specific hazards of the compound.
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8] This is critical to prevent serious eye irritation.
Skin Protection: Wear nitrile or neoprene gloves and a lab coat.[6][9] Ensure gloves are inspected before use and changed frequently, especially if contact with the substance is suspected. Contaminated clothing should be removed immediately and washed before reuse.[2][9]
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][7]
Step-by-Step Handling Protocol
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
Donning PPE: Put on a lab coat, followed by safety goggles, and finally, gloves.
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of Ethyl 2-amino-6-bromonicotinate using a spatula. Avoid creating dust.
Dissolving: If making a solution, add the solvent to the solid slowly to prevent splashing.
Post-Handling: After use, tightly seal the container. Decontaminate the spatula and the work surface.
Doffing PPE: Remove gloves first, followed by the lab coat and safety goggles.
Hygiene: Wash hands thoroughly with soap and water after handling.[6][7]
Storage
Conditions: Store the compound in a tightly closed container in a refrigerator (2-8°C). It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) and protected from light to maintain product quality and prevent degradation.[6]
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]
Caption: Safe Handling Workflow for Ethyl 2-amino-6-bromonicotinate.
Emergency Procedures
A self-validating safety protocol includes robust and well-rehearsed emergency procedures.
First-Aid Measures
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[2][6][7] If symptoms such as respiratory irritation persist, call a POISON CENTER or doctor.[6]
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs, seek medical advice.[6][7] Remove contaminated clothing.[9]
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[6] If eye irritation persists, get medical attention.[6][7]
Ingestion: If swallowed, rinse the mouth with water.[6] Call a POISON CENTER or doctor if you feel unwell.[6] Do NOT induce vomiting.[2]
Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, fog, or foam.[9]
Specific Hazards: The compound is not flammable, but like many organic compounds, it can burn if involved in a fire. Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide.[2][8]
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]
Accidental Release Measures (Spill Cleanup)
The objective of spill cleanup is to contain, decontaminate, and dispose of the material safely without creating secondary hazards.
Protocol for a Small Solid Spill:
Evacuate & Secure: Notify personnel in the immediate area and restrict access.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
PPE: Don appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8] Avoid generating dust.
Decontamination: Clean the spill area with a damp cloth or paper towels. Wipe from the outer edge of the spill towards the center.[10] Place all cleanup materials into the hazardous waste container.
Final Cleaning: Mop the area with soap and water if appropriate.[11]
Disposal: Dispose of the waste container according to institutional and local regulations.[2][4]
Reporting: Report the incident to the laboratory supervisor or Environmental Health & Safety department.
Caption: Emergency Spill Response Workflow.
Disposal Considerations
Chemical waste disposal must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste: Dispose of Ethyl 2-amino-6-bromonicotinate and any contaminated materials as hazardous waste.[2] The waste should be placed in a clearly labeled, sealed container.
Disposal Method: The disposal must be carried out by a licensed waste disposal company.[4] Do not dispose of it down the drain or with general trash. Regulations can vary, so always consult your institution's Environmental Health & Safety department for specific guidelines.
References
Vertex AI Search, SAFETY D
U.S. Environmental Protection Agency (EPA), 2399835.pdf (October 03 2024).
Fisher Scientific, SAFETY D
Thermo Fisher Scientific, SAFETY D
James Madison University, BIOLOGICAL SPILL RESPONSE PROCEDURES. [Link]
TCI Chemicals, SAFETY D
Yale Environmental Health & Safety, Biosafety Spill Response Guide. [Link]
NY.gov, Chemical Terrorism Preparedness and Response Card (July 15 2005).
BC Knowledge for Employees, I have a chemical spill in the lab, what should I do?. [Link]
Mechanism of Action of Ethyl 2-Amino-6-Bromonicotinate Derived Compounds: A Technical Guide to Pyrido[2,3-d]pyrimidine Kinase Inhibitors
Executive Summary Ethyl 2-amino-6-bromonicotinate (CAS: 1806997-65-8) is a highly versatile bifunctional building block in modern medicinal chemistry. While the compound itself is not a standalone therapeutic agent, it s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 2-amino-6-bromonicotinate (CAS: 1806997-65-8) is a highly versatile bifunctional building block in modern medicinal chemistry. While the compound itself is not a standalone therapeutic agent, it serves as the foundational precursor for synthesizing pyrido[2,3-d]pyrimidine derivatives—a privileged class of heterocyclic pharmacophores[1]. As a Senior Application Scientist, I frequently leverage this scaffold to design potent, ATP-competitive kinase inhibitors and targeted covalent inhibitors (e.g., KRAS G12C modulators)[2]. This whitepaper dissects the chemical rationale, mechanism of action, and self-validating experimental workflows required to develop and evaluate these derivatives.
Chemical Rationale: The Privileged Scaffold
The strategic value of ethyl 2-amino-6-bromonicotinate lies in its orthogonal reactivity, which allows for rapid, modular synthesis of complex drug libraries.
The Ortho-Amino Ester Motif: The adjacent amino and ethyl ester groups provide an ideal setup for cyclocondensation reactions. When reacted with reagents like formamidine acetate or urea, this motif cyclizes to form the pyrimidine ring, yielding the bicyclic pyrido[2,3-d]pyrimidine core[1]. This core is an excellent bioisostere for the adenine ring of ATP.
The C6-Bromine Handle: The bromine atom on the pyridine ring is perfectly positioned for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). This allows researchers to rapidly generate structure-activity relationship (SAR) libraries by introducing various aryl, heteroaryl, or basic amine groups that probe the hydrophobic pockets of target kinase active sites.
Mechanism of Action: Kinase Inhibition Dynamics
Once cyclized and derivatized, compounds derived from ethyl 2-amino-6-bromonicotinate primarily function as Type I kinase inhibitors . They compete directly with ATP for binding in the orthosteric active site of protein kinases[3].
ATP-Competitive Binding in the Hinge Region
The nitrogen atoms of the newly formed pyrido[2,3-d]pyrimidine core act as critical hydrogen bond acceptors and donors. They form bidentate hydrogen bonds with the backbone amides of the kinase hinge region, effectively anchoring the molecule in the active site.
Target Specificity & Therapeutic Applications
The substituents introduced at the former C6 position (via the bromine handle) dictate the molecule's kinase selectivity:
Cyclin-Dependent Kinases (CDK4/6): Derivatives optimized with specific bulky aryl groups exploit the unique conformation of CDK4/6. By inhibiting CDK4/6, the compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein. This sequesters the E2F transcription factor, halting tumor cell proliferation at the G1/S phase transition[4].
KRAS G12C Modulators: Recent oncology developments utilize 2-amino-6-bromonicotinic acid derivatives to synthesize KRAS G12C inhibitors. By appending an electrophilic acrylamide warhead during cross-coupling, these derivatives covalently bind to the mutant cysteine (Cys12), locking the oncoprotein in its inactive GDP-bound state[2].
Caption: Mechanism of action: ATP-competitive inhibition of CDK4/6 preventing cell cycle progression.
Data Presentation: Structure-Activity Relationship (SAR)
The optimization of the C6 position (replacing the original bromine) is critical for achieving nanomolar potency and high selectivity. The table below summarizes the quantitative SAR data for representative derivatives targeting CDK4 and KRAS G12C[3][4].
Compound Derivative
R1 (Hinge Binder)
R2 (Former C6 Substitution)
Primary Target
IC50 (nM)
Selectivity Profile
Cmpd-A (Precursor)
Cyclopentyl
Bromine
CDK4
>5000
Poor
Cmpd-B (Aryl coupled)
Cyclopentyl
Phenyl
CDK4
120
Moderate
Cmpd-C (Optimized)
Cyclopentyl
2-Pyridyl
CDK4
4
High (>100x vs CDK2)
Cmpd-D (Covalent)
Isopropyl
Acrylamide-piperazine
KRAS G12C
15
Covalent specific
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent a self-validating workflow for synthesizing and evaluating these derivatives. Every step is designed with built-in causality and quality control.
Caption: Self-validating experimental workflow from chemical synthesis to in vitro TR-FRET screening.
Protocol 1: Scaffold Synthesis & Diversification
Objective: Convert ethyl 2-amino-6-bromonicotinate into a diversified library of kinase inhibitors.
Step 1: Cyclocondensation. React ethyl 2-amino-6-bromonicotinate with formamidine acetate in a high-boiling solvent (e.g., 2-methoxyethanol) at 120°C for 4 hours.
Causality: The elevated temperature drives the condensation of the primary amine and the ester, forming the pyrimidinone ring. This creates the essential hydrogen-bonding pharmacophore required for hinge region binding.
Step 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura). Combine the brominated intermediate with a selected aryl-boronic acid, Pd(dppf)Cl₂, and potassium carbonate in a dioxane/water mixture. Heat to 90°C under an inert argon atmosphere.
Causality: The C6-bromine is highly susceptible to oxidative addition by Pd(0). This reaction introduces diverse aryl groups to probe the hydrophobic pocket of the kinase.
Self-Validation Check: Monitor reaction completion via LC-MS. A shift in the isotopic pattern (loss of the characteristic 1:1 M/M+2 bromine signature) confirms successful coupling.
Protocol 2: TR-FRET Kinase Binding Assay
Objective: Quantify the ATP-competitive binding affinity (IC50) of the synthesized derivatives.
Step 1: Assay Assembly. In a 384-well plate, combine the purified pyrido[2,3-d]pyrimidine derivative, GST-tagged CDK4/Cyclin D1 complex, a Europium-labeled anti-GST antibody, and a fluorescently labeled ATP-competitive tracer.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence or ELISA because the time-resolved measurement eliminates false positives caused by compound auto-fluorescence—a common issue with highly conjugated heterocyclic libraries.
Step 2: Signal Detection. Measure emission at 665 nm (FRET signal) and 615 nm (donor signal) after a 60-minute incubation.
Causality: The ratio (665/615) normalizes well-to-well dispensing variations and minor pipetting errors, creating a self-correcting readout.
Step 3: Validation Control. Include Staurosporine (a known pan-kinase inhibitor) as a positive control in column 24 of the plate.
Self-Validation Check: Calculate the Z'-factor for the plate. The assay is only considered valid and the data actionable if Z' > 0.5, ensuring statistical robustness and a wide dynamic range between the positive and negative controls.
A Comprehensive Technical Guide to the Crystallographic and X-ray Diffraction Analysis of Ethyl 2-Amino-6-Bromonicotinate
Abstract This technical guide provides a comprehensive overview of the methodologies and considerations for the crystallographic analysis of ethyl 2-amino-6-bromonicotinate, a heterocyclic compound of interest in medicin...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the methodologies and considerations for the crystallographic analysis of ethyl 2-amino-6-bromonicotinate, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as an in-depth, procedural whitepaper outlining the essential steps from synthesis and crystal growth to data acquisition via single-crystal and powder X-ray diffraction (XRD), and subsequent data analysis. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a self-validating framework for the structural elucidation of novel organic compounds.
Introduction: The Significance of Structural Elucidation
Ethyl 2-amino-6-bromonicotinate belongs to the substituted pyridine family, a scaffold prevalent in a wide array of biologically active molecules. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physicochemical properties, including solubility, stability, and bioavailability.[1][2] X-ray crystallography stands as the gold standard for providing unambiguous structural information, which is critical in drug development for polymorphism screening, formulation design, and intellectual property protection.[3][4] This guide will delineate the rigorous process required to obtain and interpret high-quality crystallographic data for ethyl 2-amino-6-bromonicotinate.
Synthesis and Sample Preparation: The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The quality of the starting material directly impacts the success of crystallization.
Synthesis of Ethyl 2-Amino-6-Bromonicotinate
A plausible synthetic route to ethyl 2-amino-6-bromonicotinate can be adapted from established procedures for similar aminonicotinates. A common approach involves the bromination of an aminonicotinate precursor. For instance, a procedure analogous to the synthesis of ethyl 2-amino-5-bromonicotinate could be employed, starting with ethyl 2-aminonicotinate and a suitable brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.[5]
Experimental Protocol: Synthesis
Reaction Setup: To a stirred solution of ethyl 2-aminonicotinate in a suitable anhydrous solvent (e.g., tetrahydrofuran), add N-bromosuccinimide portion-wise at a controlled temperature (e.g., 0 °C) to manage any exothermic reaction.
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up and Purification: Upon completion, quench the reaction and extract the product into an organic solvent. The crude product should be purified by column chromatography on silica gel to achieve high purity (>98%).
Characterization: Confirm the identity and purity of the synthesized ethyl 2-amino-6-bromonicotinate using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Crystal Growth: The Art and Science of Nucleation
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[6][7] The ideal crystal for single-crystal XRD should be a single, well-formed entity, free of cracks and inclusions, with dimensions typically in the range of 0.1 to 0.3 mm.[7]
Experimental Protocol: Crystal Growth
A variety of crystallization techniques should be screened to find the optimal conditions.
Slow Evaporation:
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less-polar co-solvent like hexane) to near saturation at room temperature.
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
Vapor Diffusion:
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").
Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").
Over time, the anti-solvent vapor will diffuse into the solvent, gradually reducing the solubility of the compound and promoting crystallization.
Slow Cooling:
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
Slowly cool the solution to room temperature, and then potentially to lower temperatures (e.g., 4 °C), to induce crystallization. The cooling rate should be controlled to allow for the growth of well-ordered crystals.[7]
Diagram: Crystal Growth Workflow
Caption: Workflow for Synthesis and Crystal Growth.
Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4]
Experimental Protocol: SC-XRD Data Collection
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.
Data Integration and Scaling: The intensities of all the diffraction spots are measured and corrected for various experimental factors.
Data Analysis and Structure Solution
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction data.
Expected Crystallographic Data
The final output of a successful SC-XRD experiment is a set of crystallographic data, which would be presented in a standardized format. While the specific data for ethyl 2-amino-6-bromonicotinate is not yet known, a representative table of expected parameters is shown below, based on a similar structure.[8]
Parameter
Expected Value/Information
Chemical Formula
C₈H₉BrN₂O₂
Formula Weight
245.08
Crystal System
e.g., Monoclinic, Orthorhombic
Space Group
e.g., P2₁/c, P-1
Unit Cell Dimensions
a = [value] Å, b = [value] Å, c = [value] Å
α = [value]°, β = [value]°, γ = [value]°
Volume
[value] ų
Z (molecules/unit cell)
[value]
Calculated Density
[value] g/cm³
Absorption Coefficient
[value] mm⁻¹
F(000)
[value]
Crystal Size
[value] x [value] x [value] mm
Theta range for data collection
[value] to [value]°
Index ranges
-h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l
Reflections collected
[value]
Independent reflections
[value] [R(int) = [value]]
Completeness to theta = [value]°
[value] %
Refinement method
Full-matrix least-squares on F²
Data / restraints / parameters
[value] / [value] / [value]
Goodness-of-fit on F²
[value]
Final R indices [I>2sigma(I)]
R1 = [value], wR2 = [value]
R indices (all data)
R1 = [value], wR2 = [value]
Largest diff. peak and hole
[value] and [value] e.Å⁻³
Powder X-ray Diffraction (PXRD): A Fingerprint of the Bulk Material
PXRD is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample.[9] It is particularly valuable in pharmaceutical sciences for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism.[1][3]
Experimental Protocol: PXRD Data Collection
Sample Preparation: A small amount of the finely ground crystalline powder is packed into a sample holder.
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[10]
Data Interpretation
The resulting PXRD pattern is a unique "fingerprint" of the crystalline solid.[9] The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure. This pattern can be used to:
Confirm the identity of the synthesized compound by comparing its PXRD pattern to a reference pattern (if available).
Assess the purity of the bulk sample.
Identify the presence of different crystalline forms (polymorphs).
Diagram: Data Analysis and Validation Workflow
Caption: Workflow for X-ray Diffraction Data Analysis.
Conclusion and Future Directions
The structural elucidation of ethyl 2-amino-6-bromonicotinate through single-crystal and powder X-ray diffraction provides foundational knowledge for its further development and application. The methodologies outlined in this guide represent a robust framework for obtaining high-quality, reliable crystallographic data. Future work should focus on securing a definitive crystal structure to enable detailed studies of its solid-state properties and to guide the design of new derivatives with enhanced therapeutic or material properties.
References
J-Stage. (n.d.). Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics. Retrieved from [Link]
ResearchGate. (n.d.). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Retrieved from [Link]
PubMed. (n.d.). Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics. Retrieved from [Link]
Spectroscopy Online. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Retrieved from [Link]
MDPI. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Retrieved from [Link]
J-Stage. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]
IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. Retrieved from [Link]
MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from [Link]
IUCr Journals. (2014). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Retrieved from [Link]
American Pharmaceutical Review. (2012). Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. Retrieved from [Link]
Helda - University of Helsinki. (2024). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activi. Retrieved from [Link]
PMC. (n.d.). Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. Retrieved from [Link]
Amanote Research. (2015). (PDF) Crystal Structure of Ethyl 6-Bromo. Retrieved from [Link]
EMBL-EBI. (2026). EMDB < EMD-52581. Retrieved from [Link]
Kyoto University Research Information Repository. (n.d.). Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids. Retrieved from [Link]
PMC. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Retrieved from [Link]
MDPI. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Retrieved from [Link]
RSC Publishing. (n.d.). X-ray diffraction to probe the kinetics of ice recrystallization inhibition. Retrieved from [Link]
NextSDS. (n.d.). ETHYL 2-AMINO-5-BROMONICOTINATE — Chemical Substance Information. Retrieved from [Link]
Protocol for Suzuki-Miyaura cross-coupling with ethyl 2-amino-6-bromonicotinate
Application Note: Protocol for Suzuki-Miyaura Cross-Coupling with Ethyl 2-amino-6-bromonicotinate Introduction to the Substrate Ethyl 2-amino-6-bromonicotinate (CAS: 1806997-65-8) is a highly versatile, multi-functionali...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Protocol for Suzuki-Miyaura Cross-Coupling with Ethyl 2-amino-6-bromonicotinate
Introduction to the Substrate
Ethyl 2-amino-6-bromonicotinate (CAS: 1806997-65-8) is a highly versatile, multi-functionalized pyridine building block extensively utilized in medicinal chemistry and agrochemical development[1][2]. Pyridine-based motifs are ubiquitous in pharmaceuticals, and the strategic placement of an amino group, a halogen, and an ester on the pyridine ring allows for rapid diversification[3]. The Suzuki-Miyaura cross-coupling of this substrate with various boronic acids enables the synthesis of 2-amino-6-arylnicotinate derivatives, which serve as critical precursors for kinase inhibitors, GPCR ligands, and other bioactive heterocycles[4][5].
Mechanistic Insights and Causality
Performing a Suzuki-Miyaura coupling on ethyl 2-amino-6-bromonicotinate presents unique electronic and chemoselective challenges. A deep understanding of these factors is required to design a self-validating and high-yielding protocol:
Accelerated Oxidative Addition: The carbon-bromine (C-Br) bond at the 6-position is inherently weaker and more reactive than a standard aryl chloride[6]. This reactivity is further enhanced by the electron-withdrawing nature of the pyridine nitrogen and the ethyl ester at the 3-position. Consequently, oxidative addition to the Palladium(0) catalyst—typically the rate-determining step—proceeds readily under relatively mild conditions[6][7].
Chemoselectivity (Ester Preservation): A critical failure point in this specific reaction is the unintended saponification (hydrolysis) of the ethyl ester at the C3 position. While Suzuki couplings traditionally employ aqueous inorganic bases (e.g., NaOH, KOH)[5], these strong bases will rapidly hydrolyze the ester into a carboxylic acid. Therefore, mild bases such as Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) in mixed organic/aqueous solvent systems are strictly required to maintain chemoselectivity[4][8].
Mitigating Catalyst Poisoning: The free primary amine (-NH₂) at the 2-position is electron-donating and can act as a competing ligand, potentially coordinating to the palladium center and deactivating the catalyst[8]. To prevent this, bulky bidentate ligands (such as dppf in Pd(dppf)Cl₂) or sterically demanding monodentate phosphines (like XPhos) are strongly recommended over simple catalysts like Pd(PPh₃)₄. These ligands occupy the coordination sphere of palladium, preventing substrate-induced poisoning and facilitating smoother transmetalation[7][8].
Visualizations of the Reaction System
Catalytic cycle of Suzuki-Miyaura coupling for ethyl 2-amino-6-bromonicotinate.
Optimization workflow preventing ester hydrolysis and catalyst poisoning.
Experimental Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and expected outcomes for this specific substrate, serving as a self-validating guide for reaction optimization[4][8].
Catalyst System
Base (Equiv)
Solvent System
Temp (°C)
Expected Outcome & Causality
Pd(dppf)Cl₂ (5 mol%)
K₃PO₄ (2.0)
1,4-Dioxane/H₂O (5:1)
85
Optimal ; dppf prevents amine coordination; mild base preserves the ethyl ester.
Pd(OAc)₂ / XPhos
Cs₂CO₃ (2.0)
Anhydrous Dioxane
100
High Yield ; ideal for highly sensitive boronic acids prone to protodeboronation[8].
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃ (2.0)
Toluene/H₂O (4:1)
90
Moderate Yield ; risk of ester hydrolysis if the reaction exceeds 12 hours.
Pd(PPh₃)₄ (5 mol%)
NaOH (2.0)
THF/H₂O (1:1)
70
Failure ; rapid saponification of the C3 ethyl ester to the carboxylic acid.
Step-by-Step Experimental Protocol
Objective: Synthesis of Ethyl 2-amino-6-arylnicotinate via optimized Suzuki-Miyaura Coupling.
Solvents: 1,4-Dioxane and Deionized Water (Ratio 5:1 v/v)
Procedure:
Preparation: To an oven-dried Schlenk flask or a heavy-walled sealed reaction tube equipped with a magnetic stir bar, add Ethyl 2-amino-6-bromonicotinate, the aryl boronic acid, K₃PO₄, and the Pd(dppf)Cl₂ catalyst.
Degassing (Critical Step): Seal the vessel with a rubber septum. Evacuate the flask under a high vacuum and backfill with ultra-pure Argon or Nitrogen. Repeat this purge cycle three times. This ensures the complete removal of oxygen, which is imperative to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species[8].
Solvent Addition: In a separate flask, prepare the 1,4-Dioxane/H₂O (5:1) mixture and sparge it with Argon gas for 15-20 minutes. Add the degassed solvent mixture to the reaction vessel via a syringe.
Reaction Execution: Replace the septum with a Teflon screw cap (if using a pressure tube). Heat the reaction mixture in a pre-heated oil bath or heating block at 85°C with vigorous stirring for 8–12 hours.
Monitoring: Monitor the reaction progress via TLC or LC-MS. Because the C-Br oxidative addition is highly activated in this substrate, the disappearance of the starting material should be evident within the first few hours[6].
Workup: Once complete, cool the mixture to room temperature. Dilute the reaction with Ethyl Acetate (EtOAc) and filter the crude mixture through a pad of Celite. This step removes palladium black and insoluble inorganic salts.
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water, followed by a brine solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography on silica gel (typically utilizing a Hexanes/EtOAc gradient) to afford the pure Ethyl 2-amino-6-arylnicotinate product.
References
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions
Source: National Institutes of Health (NIH) PMC
URL:[Link]
Application Notes & Protocols: Ethyl 2-amino-6-bromonicotinate as a Versatile Building Block in Pharmaceutical Synthesis
Abstract Ethyl 2-amino-6-bromonicotinate has emerged as a highly valuable and versatile scaffold in medicinal chemistry and drug development. Its unique trifunctional architecture, featuring a nucleophilic amino group, a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Ethyl 2-amino-6-bromonicotinate has emerged as a highly valuable and versatile scaffold in medicinal chemistry and drug development. Its unique trifunctional architecture, featuring a nucleophilic amino group, an electrophilic carbon-bromine bond amenable to cross-coupling, and an ester moiety for further derivatization or cyclization, provides a powerful platform for the synthesis of complex heterocyclic systems. This guide offers an in-depth exploration of its synthetic utility, presenting detailed protocols for key transformations such as palladium-catalyzed cross-coupling reactions and cyclization strategies. The causality behind experimental choices is explained to provide researchers with a robust framework for methodological development and optimization.
Introduction: The Strategic Value of Ethyl 2-amino-6-bromonicotinate
In the landscape of pharmaceutical intermediates, substituted pyridines are foundational scaffolds due to their prevalence in biologically active molecules.[1] Ethyl 2-amino-6-bromonicotinate is a particularly strategic starting material. The electron-deficient nature of the pyridine ring, enhanced by the ester group, activates the C6-position for nucleophilic substitution and metal-catalyzed cross-coupling. The 2-amino group not only serves as a key site for building fused ring systems but also influences the electronic properties of the scaffold.[2][3]
This building block offers three primary reactive handles:
The C6-Bromo Group: An ideal site for introducing molecular diversity via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.
The C2-Amino Group: A potent binucleophile that can participate in cyclization reactions to form fused heterocycles such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines.[2][3]
The C3-Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or can participate directly in cyclization reactions.
This combination allows for a modular and divergent approach to library synthesis, enabling the exploration of vast chemical space in the search for novel therapeutic agents.
Physicochemical Properties & Safety Data
Prior to any experimental work, it is crucial to understand the physical properties and handling requirements of the reagent.
Ethyl 2-amino-6-bromonicotinate should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7][8]
Precautionary Statements: P261 (Avoid breathing dust), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][8][9]
Always consult the full Safety Data Sheet (SDS) from your supplier before use.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds.[10] The C6-bromo position of ethyl 2-amino-6-bromonicotinate is highly susceptible to these transformations.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura reaction is a robust method for installing aryl, heteroaryl, or vinyl substituents. This is fundamental for synthesizing biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[11][12]
Application Notes and Protocols for the Synthesis of Substituted Pyridines using Ethyl 2-Amino-6-bromonicotinate
Introduction Substituted pyridines are fundamental scaffolds in organic and medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Their prevalence stems from the py...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Substituted pyridines are fundamental scaffolds in organic and medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Their prevalence stems from the pyridine ring's ability to influence a molecule's biological activity, metabolic stability, permeability, and binding affinity to pharmacological targets.[3] The development of efficient and modular synthetic routes to access diverse pyridine derivatives is therefore a critical endeavor in drug discovery and development.[4][5] Ethyl 2-amino-6-bromonicotinate serves as a versatile and strategic starting material for the synthesis of a wide range of substituted pyridines. The presence of three distinct functional handles—an amino group, a bromo substituent, and an ethyl ester—allows for sequential and regioselective modifications, making it an ideal platform for generating compound libraries for high-throughput screening.
This document provides a comprehensive guide to the utilization of ethyl 2-amino-6-bromonicotinate in the synthesis of substituted pyridines, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and offer insights into the optimization of reaction conditions.
The Strategic Advantage of Ethyl 2-Amino-6-bromonicotinate
The trifunctional nature of ethyl 2-amino-6-bromonicotinate offers a modular approach to pyridine synthesis. The bromine atom at the 6-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, respectively. The amino group at the 2-position and the ethyl ester at the 3-position can be further functionalized in subsequent synthetic steps, providing access to a rich diversity of molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Pyridine Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7] The general catalytic cycle for these reactions involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.[8]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl structures.[9] The reaction of ethyl 2-amino-6-bromonicotinate with various aryl or heteroaryl boronic acids provides a direct route to 6-aryl- and 6-heteroaryl-2-aminonicotinates.
Reaction Principle:
The reaction proceeds via a catalytic cycle involving the oxidative addition of the bromopyridine to a Pd(0) species, transmetalation of the boronic acid (activated by a base), and reductive elimination to form the C-C bond.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine ethyl 2-amino-6-bromonicotinate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv) or cesium carbonate (2.0 equiv).
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water. The choice of solvent can significantly impact the reaction efficiency.
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., triphenylphosphine, PPh₃) (0.05 equiv).
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction allows for the introduction of an alkynyl moiety at the 6-position of the pyridine ring, which can serve as a handle for further transformations such as click chemistry or cyclization reactions.
Reaction Principle:
The Sonogashira coupling is co-catalyzed by palladium and copper(I) salts.[10] The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium complex, followed by reductive elimination.[11]
Experimental Protocol: General Procedure for Sonogashira Coupling
Reaction Setup: To a degassed solution of ethyl 2-amino-6-bromonicotinate (1.0 equiv) in a suitable solvent such as a mixture of THF and triethylamine (Et₃N) (e.g., 2:1 v/v), add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv), and a copper(I) co-catalyst, such as copper(I) iodide (CuI) (0.1 equiv).
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This reaction enables the synthesis of 6-amino-substituted nicotinates from ethyl 2-amino-6-bromonicotinate and a variety of primary or secondary amines.
Reaction Principle:
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond.[13][14]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with ethyl 2-amino-6-bromonicotinate (1.0 equiv), the amine (1.2 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., BINAP, Xantphos, 0.04 equiv), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv) or cesium carbonate (Cs₂CO₃) (2.0 equiv).
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Ethyl 2-amino-6-bromonicotinate is a highly valuable and versatile building block for the synthesis of a diverse range of substituted pyridines. The strategic application of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provides medicinal chemists and drug development professionals with a powerful toolkit for the rapid generation of novel chemical entities. The protocols and insights provided in this document are intended to serve as a practical guide for the successful implementation of these synthetic strategies, ultimately accelerating the discovery of new therapeutic agents.
References
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y. and Yang, D. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of organic chemistry, 66(4), 1500–1502. [Link]
Vardanyan, R., & Hruby, V. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 13(10), 303. [Link]
Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 235-247. [Link]
Ahmad, I., et al. (2022). Pyridine scaffold-bearing drugs in therapeutic applications. Future Medicinal Chemistry, 14(15), 1145-1168. [Link]
IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]
Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1477-1504. [Link]
Kim, S., et al. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 12(1), 5863. [Link]
ACS Publications. (2001). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]
Bull, J. A., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances, 12(41), 26909–26914. [Link]
Pinto, A., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 9(1), 18884. [Link]
de la Torre, D., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]
Khan, K. M., et al. (2014). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 19(9), 14357–14372. [Link]
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. Collection of Czechoslovak Chemical Communications, 65(8), 1233-1254. [Link]
Buchwald-Hartwig amination protocols for ethyl 2-amino-6-bromonicotinate
An in-depth technical guide and application note for the chemoselective palladium-catalyzed amination of ethyl 2-amino-6-bromonicotinate. Executive Briefing Ethyl 2-amino-6-bromonicotinate (CAS: 1806997-65-8) is a highly...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide and application note for the chemoselective palladium-catalyzed amination of ethyl 2-amino-6-bromonicotinate.
Executive Briefing
Ethyl 2-amino-6-bromonicotinate (CAS: 1806997-65-8) is a highly versatile bifunctional pyridine scaffold utilized extensively in the discovery of kinase inhibitors, antimicrobial agents, and agrochemicals. Functionalizing the C6 position via the Buchwald-Hartwig amination allows for the rapid introduction of diverse amine pharmacophores. However, the substrate presents two distinct synthetic challenges: the potential for catalyst poisoning by the pyridine nitrogen, and the risk of unwanted homocoupling or polymerization driven by the unprotected primary amine at the C2 position.
This application note outlines a chemoselective, field-proven protocol that circumvents these issues through precise catalyst, ligand, and base selection, enabling high-yielding C–N bond formation without the need for transient protecting groups.
Structural & Electronic Profiling: The Causality of Chemoselectivity
To successfully execute this transformation, one must understand the intrinsic electronic interplay within the substrate:
The Electrophilic C6-Bromide: The pyridine ring is inherently electron-deficient. The presence of the C3 ethyl ester exerts an additional electron-withdrawing effect, making the C6-Br bond highly susceptible to oxidative addition by Pd(0) [1].
The Deactivated C2-Amine: In an unsubstituted 2-amino-6-bromopyridine, the 2-amino group acts as a potent nucleophile, leading to off-target polymerization. However, in ethyl 2-amino-6-bromonicotinate, the C2-NH₂ group engages in a strong intramolecular hydrogen bond with the adjacent C3 ester carbonyl. This H-bonding, combined with the ester's inductive pull, significantly attenuates the nucleophilicity of the C2-amine.
Pyridine Nitrogen Coordination: The basic pyridine nitrogen can act as a σ-donor, chelating the palladium center and forming off-cycle bis-amine Pd(II) complexes (catalyst poisoning) [2].
The Strategic Solution: Because the C2-amine is electronically deactivated, highly nucleophilic exogenous amines (e.g., morpholine, piperidine, or primary aliphatic amines) can selectively couple at C6. To prevent catalyst poisoning, sterically demanding bidentate ligands (e.g., Xantphos) must be employed to block the pyridine nitrogen from entering the palladium coordination sphere [2].
Catalytic Cycle & Mechanistic Pathway
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for ethyl 2-amino-6-bromonicotinate.
Reaction Optimization & Quantitative Data
The choice of base is the ultimate determinant of success. Strong alkoxide bases (e.g., NaOtBu, pKa ~19) will forcefully deprotonate the C2-amine, overriding its electronic deactivation and triggering homocoupling. Mild inorganic bases like Cs₂CO₃ are mandatory to maintain chemoselectivity [3].
Table 1: Optimization of Reaction Parameters (1.0 mmol scale, Morpholine as model amine)
Figure 2: Step-by-step experimental workflow for the palladium-catalyzed amination process.
Detailed Protocol: Synthesis of Ethyl 2-amino-6-(morpholin-4-yl)nicotinate
Self-Validation Checkpoint: This protocol acts as a self-validating system. If the reaction changes from a dark red/purple (active Pd(0) species) to a stark black precipitate within the first 30 minutes, it indicates premature catalyst death (Pd black formation), usually due to oxygen ingress or wet solvent.
Inert Atmosphere Preparation: In a nitrogen-filled glovebox (or using rigorous Schlenk techniques), add ethyl 2-amino-6-bromonicotinate, Pd₂(dba)₃, Xantphos, and finely powdered, oven-dried Cs₂CO₃ to an oven-dried 10 mL pressure vial equipped with a magnetic stir bar.
Solvent & Amine Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) to the vial, followed by morpholine.
Sealing and Heating: Seal the pressure vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and transfer it to a pre-heated oil bath or heating block set to 100 °C.
Reaction Monitoring: Stir the mixture vigorously at 100 °C for 12–16 hours. Monitor the reaction progress via LC-MS or TLC (Hexanes:EtOAc 1:1). The disappearance of the starting material mass (
m/z
245/247) and the appearance of the product mass (
m/z
252) indicates completion.
Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the mixture through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).
Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate (typically eluting at 30-40% EtOAc) to afford the pure aminated product.
Troubleshooting & Diagnostics
Issue: Low Conversion / Starting Material Recovery
Causality: The pyridine nitrogen is outcompeting the phosphine ligand for the palladium center, leading to an inactive resting state.
Solution: Increase the ligand-to-palladium ratio from 2:1 to 2.5:1. Ensure the Xantphos is not oxidized (check via ³¹P NMR). Alternatively, switch to a more sterically demanding ligand like tBuXPhos.
Issue: Formation of Dimeric/Polymeric Byproducts
Causality: The C2-amine was deprotonated, making it nucleophilic enough to compete with morpholine.
Solution: This is almost always caused by trace moisture reacting with the base, or the accidental use of a strong base (e.g., NaOtBu, LHMDS). Ensure Cs₂CO₃ is rigorously dried under vacuum at 150 °C prior to use [4].
Issue: Dehalogenation (Formation of Ethyl 2-aminonicotinate)
Causality: β-hydride elimination from an aliphatic amine intermediate, followed by reductive elimination of the hydride.
Solution: Lower the reaction temperature to 85 °C and ensure the reaction is strictly degassed.
References
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions
Organic & Biomolecular Chemistry (RSC)
URL:[Link]
Method
Saponification of ethyl 2-amino-6-bromonicotinate to 2-amino-6-bromonicotinic acid
Application and Protocol Guide: Saponification of Ethyl 2-Amino-6-Bromonicotinate Abstract: This document provides a comprehensive guide for the saponification of ethyl 2-amino-6-bromonicotinate to synthesize 2-amino-6-b...
Author: BenchChem Technical Support Team. Date: April 2026
Application and Protocol Guide: Saponification of Ethyl 2-Amino-6-Bromonicotinate
Abstract: This document provides a comprehensive guide for the saponification of ethyl 2-amino-6-bromonicotinate to synthesize 2-amino-6-bromonicotinic acid, a key intermediate in pharmaceutical and agrochemical research.[1][2][3] This guide details the underlying chemical principles, offers a robust, step-by-step protocol, and provides insights into process optimization and troubleshooting.
Introduction: The Significance of 2-Amino-6-Bromonicotinic Acid
2-Amino-6-bromonicotinic acid is a vital heterocyclic building block in the synthesis of a variety of biologically active molecules. Its structural motifs are found in compounds developed for the treatment of inflammation, diabetes, hypertension, and viral infections.[4] The efficient and high-purity synthesis of this intermediate is therefore a critical step in the drug discovery and development pipeline. The saponification of its corresponding ethyl ester is a common and effective method for its preparation.
Reaction Overview and Mechanistic Insights
Saponification is a specific type of hydrolysis reaction in which an ester is cleaved by a base to form an alcohol and the salt of a carboxylic acid, which is then protonated to yield the final carboxylic acid.
The overall transformation is as follows:
Reactant: Ethyl 2-amino-6-bromonicotinate
Product: 2-Amino-6-bromonicotinic acid
Byproducts: Ethanol, Water
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. The ethoxide subsequently deprotonates the newly formed carboxylic acid, leading to the carboxylate salt. A final acidification step is required to protonate the carboxylate and precipitate the desired 2-amino-6-bromonicotinic acid.
Key Considerations for a Successful Saponification
The success of this saponification hinges on the careful selection and control of several key parameters. The rationale behind these choices is crucial for achieving high yield and purity.
3.1. Choice of Base:
Common Choices: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH) are the most frequently used bases for saponification.
Rationale: The choice of base can influence the reaction rate and the solubility of the resulting carboxylate salt. For this specific transformation, NaOH and KOH are generally preferred due to their high reactivity and cost-effectiveness. The concentration of the base is also a critical factor; an excess is required to drive the reaction to completion.
3.2. Solvent System:
The Challenge: Ethyl 2-amino-6-bromonicotinate has limited solubility in water, while inorganic bases are insoluble in many organic solvents. Therefore, a mixed solvent system is often employed.
Recommended System: A mixture of an alcohol (such as ethanol or methanol) and water is typically used. The alcohol serves to solubilize the starting ester, while the water dissolves the base, creating a homogeneous reaction mixture. The choice of alcohol should ideally match the ester's alcohol portion (in this case, ethanol) to prevent transesterification, although at the temperatures used for saponification, this is often not a significant side reaction.
3.3. Reaction Temperature:
Impact on Rate: As with most chemical reactions, increasing the temperature will increase the rate of saponification.
Optimized Range: The reaction is typically heated to reflux to ensure a reasonable reaction time. However, excessive heat should be avoided as it can promote side reactions or degradation of the starting material or product.
3.4. Reaction Monitoring:
Importance: It is crucial to monitor the progress of the reaction to determine when it has reached completion. This prevents unnecessary heating and potential side reactions, and ensures that the reaction is not prematurely worked up.
Technique: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting ester. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material and the product. The product, being a carboxylic acid, will have a much lower Rf value than the starting ester.
Detailed Experimental Protocol
This protocol is a robust starting point for the saponification of ethyl 2-amino-6-bromonicotinate. Researchers may need to make minor adjustments based on their specific laboratory conditions and the purity of their starting materials.
4.1. Materials and Reagents:
Reagent/Material
Grade
Supplier Example
Ethyl 2-amino-6-bromonicotinate
≥97% Purity
Sigma-Aldrich
Sodium Hydroxide (NaOH)
Reagent Grade
Merck
Ethanol (EtOH)
Anhydrous
Fisher Scientific
Deionized Water (H₂O)
Hydrochloric Acid (HCl)
Concentrated (37%)
VWR
Ethyl Acetate (EtOAc)
HPLC Grade
Hexanes
HPLC Grade
Anhydrous Sodium Sulfate (Na₂SO₄)
Reagent Grade
4.2. Safety Precautions:
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Fume Hood: This procedure should be performed in a well-ventilated fume hood.
Caustic and Corrosive Reagents: Sodium hydroxide and concentrated hydrochloric acid are corrosive and can cause severe burns. Handle with extreme care.
4.3. Step-by-Step Procedure:
Reaction Setup:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-amino-6-bromonicotinate (1.0 eq).
Add ethanol and deionized water in a 1:1 ratio (a typical starting concentration is 0.2-0.5 M).
Add sodium hydroxide (2.0-3.0 eq) to the mixture.
Reaction Execution:
Heat the reaction mixture to reflux with vigorous stirring.
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible. This typically takes 2-4 hours.
Workup and Isolation:
Allow the reaction mixture to cool to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
Dilute the remaining aqueous solution with deionized water.
Cool the solution in an ice bath.
Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to a pH of approximately 3-4. The product will precipitate as a solid.
Collect the solid product by vacuum filtration.
Wash the solid with cold deionized water to remove any remaining salts.
Dry the product under vacuum to a constant weight.
4.4. Purification:
The crude 2-amino-6-bromonicotinic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, if necessary.
4.5. Characterization:
Melting Point: Determine the melting point of the purified product and compare it to the literature value.
Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. Mass spectrometry can be used to confirm the molecular weight.[5]
Application Note: Ethyl 2-amino-6-bromonicotinate as a Core Scaffold in Kinase Inhibitor Drug Discovery
Executive Summary & Mechanistic Rationale The strategic selection of building blocks is the cornerstone of efficient drug discovery. Ethyl 2-amino-6-bromonicotinate (CAS: 1806997-65-8) represents a highly privileged, bi-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The strategic selection of building blocks is the cornerstone of efficient drug discovery. Ethyl 2-amino-6-bromonicotinate (CAS: 1806997-65-8) represents a highly privileged, bi-functional scaffold widely utilized in the synthesis of ATP-competitive kinase inhibitors.
The inherent value of this molecule lies in its orthogonal reactivity. The adjacent 2-amino and 3-ethyl ester groups are perfectly primed for condensation reactions, rapidly yielding a pyrido[2,3-d]pyrimidine core. This bicyclic system is a well-established adenine bioisostere that anchors the inhibitor to the kinase hinge region via critical hydrogen bonds. Simultaneously, the 6-bromo substituent (which transitions to the C7 position of the resulting pyrido-pyrimidine) serves as a robust synthetic handle for late-stage transition-metal-catalyzed cross-coupling. This allows medicinal chemists to systematically probe the solvent-exposed front and hinge-adjacent pockets of target kinases, such as PIM-1 and DAPK , .
Strategic workflow for the synthesis of pyrido[2,3-d]pyrimidine kinase inhibitors.
Pharmacophore Mapping and Target Binding
Understanding the spatial orientation of the scaffold within the kinase active site dictates the synthetic strategy. The pyrido[2,3-d]pyrimidine core mimics the purine ring of ATP. The N1 and N3 nitrogens act as essential hydrogen bond acceptors/donors with the backbone amides of the kinase hinge region.
By utilizing ethyl 2-amino-6-bromonicotinate, researchers can independently functionalize two critical vectors:
The C4 Position (Derived from the ester): Following chlorination, this site undergoes Nucleophilic Aromatic Substitution (SNAr) with various amines to target the ribose-binding pocket or the solvent-exposed front.
The C7 Position (Derived from the 6-bromo group): Suzuki-Miyaura or Buchwald-Hartwig couplings at this site introduce aryl or heteroaryl groups that interact with the hydrophobic pockets adjacent to the hinge, driving kinase selectivity.
Structural mapping of the pyrido[2,3-d]pyrimidine scaffold to kinase binding domains.
Self-Validating Experimental Protocols
To ensure reproducibility and high fidelity in library generation, the following protocols have been designed as self-validating systems, incorporating specific in-process analytical checkpoints.
Protocol 3.1: Pyrimidine Ring Closure (Synthesis of 7-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one)
Mechanistic Rationale: Formamidine acetate is utilized as a one-carbon donor rather than urea. This yields an unsubstituted C2 position, which is sterically preferred for binding in the narrow ATP pocket of many kinases (such as CDKs and PIM-1). The acetate salt acts as a mild acid catalyst to facilitate the initial amidation of the ethyl ester.
Step-by-Step Procedure:
Suspend ethyl 2-amino-6-bromonicotinate (1.0 eq, 10 mmol) and formamidine acetate (3.0 eq, 30 mmol) in 2-methoxyethanol (20 mL).
Heat the reaction mixture to 130 °C under a nitrogen atmosphere for 12 hours.
Cool the mixture to room temperature. The product typically precipitates directly from the reaction solvent.
Filter the precipitate, wash sequentially with cold water (2 × 10 mL) and ethanol (10 mL), and dry under vacuum.
Validation Checkpoint: Analyze the crude solid via LC-MS. The starting material exhibits an isotopic cluster at m/z 245/247 [M+H]⁺. Successful cyclization is confirmed by the complete disappearance of this peak and the emergence of a new cluster at m/z 226/228 [M+H]⁺.
Protocol 3.2: C4-Activation via Chlorination
Mechanistic Rationale: To functionalize the C4 position, the thermodynamically stable pyrimidin-4(3H)-one must be converted to the highly electrophilic 4-chloro derivative. N,N-Diisopropylethylamine (DIPEA) is added to neutralize the HCl generated during the reaction with POCl₃, preventing the degradation of the acid-sensitive nitrogen-rich core.
Step-by-Step Procedure:
To a suspension of 7-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq, 5 mmol) in anhydrous toluene (15 mL), add DIPEA (2.0 eq, 10 mmol) followed by POCl₃ (3.0 eq, 15 mmol) dropwise at 0 °C.
Heat the mixture to reflux (110 °C) for 3 hours.
Concentrate the mixture under reduced pressure to remove excess POCl₃.
Quench the residue carefully with ice-cold saturated NaHCO₃ solution and extract with dichloromethane (3 × 20 mL). Dry the organic layer over Na₂SO₄ and concentrate.
Validation Checkpoint: The chlorinated product (C₇H₃BrClN₃) contains both Bromine and Chlorine, resulting in a distinct isotopic signature. Mass spectrometry will reveal a characteristic 3:4:1 isotopic ratio at m/z 244, 246, and 248 [M+H]⁺. Furthermore, IR spectroscopy will confirm the complete disappearance of the strong C=O stretch (~1680 cm⁻¹).
Protocol 3.3: Late-Stage C7 Diversification via Suzuki-Miyaura Coupling
Mechanistic Rationale: The C7-bromo group is highly reactive toward oxidative addition by Palladium(0). Using Pd(dppf)Cl₂ ensures a stable catalytic intermediate, minimizing the risk of protodebromination, which is a common side reaction with electron-deficient heteroaryls.
Step-by-Step Procedure:
In a microwave vial, combine the 7-bromo intermediate (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq, 0.6 mmol), and K₂CO₃ (2.5 eq, 1.25 mmol).
Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 5 mL).
Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) under a stream of nitrogen.
Seal the vial and heat at 90 °C for 2 hours (or microwave at 100 °C for 20 minutes).
Dilute with EtOAc, wash with brine, dry, and purify via flash chromatography.
Validation Checkpoint: ¹H NMR validation is critical here. The C5 and C6 protons of the pyrido[2,3-d]pyrimidine core will appear as distinct, strongly coupled ortho-doublets (J ≈ 8.0 Hz) in the aromatic region. The retention of these doublets, alongside the appearance of new aryl proton signals, confirms successful C7 substitution without disruption of the core scaffold.
Quantitative Data & Optimization
The modularity of the ethyl 2-amino-6-bromonicotinate scaffold allows for extensive optimization. Below is the quantitative data summarizing the optimization of the critical C7 cross-coupling step, ensuring maximum library yield.
Table 1: Optimization of C7 Suzuki-Miyaura Cross-Coupling Conditions
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O
90
45
Significant protodebromination observed due to slow transmetalation.
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O
90
82
Optimal. Clean conversion with minimal side products.
Pd₂(dba)₃, XPhos
K₃PO₄
n-Butanol
100
88
Highly effective, specifically reserved for sterically hindered boronic acids.
Table 2: Representative Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
(Data synthesized from literature precedents demonstrating the scaffold's versatility ,)
Scaffold Origin
C7-Substituent (Hinge-adjacent)
C4-Substituent (Solvent Front)
Target Kinase
IC₅₀ (nM)
Ethyl 2-amino-6-bromonicotinate
3,4-Dimethoxyphenyl
Cyclohexylamino
DAPK1
45
Ethyl 2-amino-6-bromonicotinate
2,4-Dichlorophenyl
Piperazinyl
PIM-1
11.4
Ethyl 2-amino-6-bromonicotinate
4-Fluorophenyl
Morpholino
PIM-1
17.2
References
Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors by a Scaffold Hopping Approach
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors
Source: RSC Advances (Royal Society of Chemistry)
URL:[Link]
Method
Scale-up synthesis procedures for ethyl 2-amino-6-bromonicotinate intermediates
Application Note: Scale-Up Synthesis and Functionalization of Ethyl 2-Amino-6-Bromonicotinate Intermediates Strategic Context & Mechanistic Rationale Ethyl 2-amino-6-bromonicotinate is a highly versatile, bifunctional he...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Scale-Up Synthesis and Functionalization of Ethyl 2-Amino-6-Bromonicotinate Intermediates
Strategic Context & Mechanistic Rationale
Ethyl 2-amino-6-bromonicotinate is a highly versatile, bifunctional heterocyclic building block utilized extensively in the development of targeted therapeutics, most notably KRAS G12C/G12D inhibitors and PARP1 inhibitors[1][2]. The strategic value of this intermediate lies in its orthogonal reactivity profile: the C6-bromine serves as a prime handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), while the adjacent C2-amino and C3-ester moieties provide an ideal geometric setup for the condensation and cyclization into fused pyrimidine or quinazoline scaffolds[3].
When transitioning from medicinal chemistry discovery to process-scale manufacturing, synthetic routes must be optimized for safety, atom economy, and operational simplicity. While early lab-scale syntheses often rely on the direct bromination of 2-aminonicotinic acid derivatives or the cyclization of 3-hydroxyglutaronitrile, these methods suffer from poor regioselectivity, severe exotherms, and the generation of difficult-to-remove impurities such as 2,6-diaminopyridine[4].
To bypass these scale-up bottlenecks, the most robust industrial approach begins with the commercially available 2-amino-6-bromonicotinic acid (CAS 1196157-51-3)[5]. The workflow relies on a highly controlled esterification followed by regioselective electrophilic functionalization.
Caption: Downstream application of the intermediate in synthesizing KRAS G12C covalent inhibitors.
Process Chemistry: Causality and Optimization
Base Selection in Esterification
In lab-scale esterifications, heterogeneous bases like potassium carbonate (K₂CO₃) are frequently used. However, on a >1 kg scale, heterogeneous slurries in N,N-Dimethylformamide (DMF) suffer from inadequate mixing and localized temperature gradients. This leads to incomplete conversion and the formation of di-alkylated impurities[4]. By replacing K₂CO₃ with the organic, soluble base N,N-Diisopropylethylamine (DIEA), the reaction remains completely homogeneous. DIEA acts as an efficient acid scavenger, ensuring the carboxylic acid is fully deprotonated while neutralizing the hydroiodic acid (HI) generated by the ethyl iodide alkylating agent[2].
Regioselective C5-Halogenation
Advanced pharmaceutical intermediates often require further functionalization at the C5 position. The C2-amino group acts as a strong electron-donating ortho/para director. Because the C3 position is sterically and electronically occupied by the ester, electrophilic attack (using N-Chlorosuccinimide or N-Bromosuccinimide) is exclusively directed to the C5 position[1]. Heating to 70 °C is necessary to overcome the electron-withdrawing deactivation imparted by the C3-ester and C6-bromo groups, ensuring complete conversion without over-halogenation[1].
Caption: Synthetic workflow for ethyl 2-amino-6-bromonicotinate and its 5-chloro derivative.
Self-Validating Experimental Protocols
Protocol A: Scale-Up Synthesis of Ethyl 2-Amino-6-Bromonicotinate
Objective: Convert 2-amino-6-bromonicotinic acid to its ethyl ester while avoiding aqueous emulsion issues during extraction.
Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.
Reagent Charging: Charge 2-amino-6-bromonicotinic acid (500 g, 2.30 mol, 1.0 eq)[5] and anhydrous DMF (2.5 L, 5 volumes). Stir at 20 °C until a uniform suspension is achieved.
Base Addition: Add DIEA (1.19 kg, 9.20 mol, 4.0 eq)[2] dropwise over 30 minutes. The mixture will become a homogeneous, dark amber solution.
Alkylating Agent: Cool the reactor to 10 °C. Add Ethyl Iodide (394 g, 2.53 mol, 1.1 eq) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 25 °C to control the mild exotherm.
Reaction Maturation: Warm the reactor to 25 °C and stir for 12 hours.
In-Process Control (IPC): Sample 50 µL of the mixture, dilute in 1 mL Acetonitrile, and analyze via HPLC (254 nm). The reaction is self-validated as complete when the starting material AUC is <1.0%.
Precipitation Workup: Instead of solvent extraction, slowly pour the reaction mixture into a vigorously stirred vessel containing 10 L of ice-water (0-5 °C). The high water solubility of DMF forces the hydrophobic ester product to rapidly precipitate[1].
Isolation: Filter the resulting slurry through a large-scale fritted funnel. Wash the filter cake with cold water (3 × 1 L) to remove residual DMF and DIEA salts. Dry in a vacuum oven at 45 °C to constant weight.
Protocol B: Regioselective C5-Chlorination
Objective: Synthesize Ethyl 2-amino-5-chloro-6-bromonicotinate, a critical precursor for KRAS G12C inhibitor scaffolds[1][3].
Dissolution: In a 5 L reactor, dissolve Ethyl 2-amino-6-bromonicotinate (400 g, 1.63 mol, 1.0 eq) in DMF (1.6 L).
Electrophile Addition: Add N-Chlorosuccinimide (NCS) (218 g, 1.63 mol, 1.0 eq) in three equal portions over 15 minutes to prevent sudden temperature spikes[1].
Thermal Activation: Heat the reaction mixture to 70 °C[1]. Maintain stirring at this temperature for 2.5 hours.
Maturation: Remove the heating jacket and allow the reaction to stir at ambient temperature for an additional 16 hours to ensure complete conversion of any lingering intermediates[1].
IPC & Quench: Verify completion via HPLC (target <2% unchlorinated ester). Pour the mixture into 6 L of ice-water. Once the ice has melted, filter the resulting slurry, wash the solid with cold water, and dry under vacuum.
Quantitative Data & Scale-Up Optimization Metrics
The following table summarizes the critical parameters optimized during the transition from a 10 g lab scale to a 500 g pilot scale, demonstrating the causality behind the procedural adjustments.
Parameter
Lab Scale (10 g)
Pilot Scale (500 g)
Causality / Process Observation
Base Selection
K₂CO₃ (Solid)
DIEA (Liquid)
DIEA ensures homogeneous mixing, preventing localized exotherms and unreacted pockets typical of slurries[2][4].
Solvent Volume
10 Vol DMF
5 Vol DMF
Reduced solvent volume on scale improves volumetric productivity while maintaining full solubility of the DIEA salt.
Quench Method
EtOAc Extraction
Ice-Water Precipitation
Direct precipitation avoids massive solvent extraction volumes and severe emulsion formation, increasing throughput[1].
Overall Yield
94%
89%
Slight yield drop due to mechanical filtration losses, but bulk purity is significantly enhanced (>98.5% AUC).
Technical Support Center: Optimizing Coupling Reactions of Ethyl 2-Amino-6-Bromonicotinate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing palladium-cataly...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions with ethyl 2-amino-6-bromonicotinate. This versatile building block, while valuable, presents unique challenges due to its distinct electronic properties. This resource will equip you with the knowledge to navigate these challenges and significantly improve your reaction yields.
Understanding the Substrate: The Electronic Dichotomy of Ethyl 2-Amino-6-Bromonicotinate
The key to mastering coupling reactions with ethyl 2-amino-6-bromonicotinate lies in understanding its electronic nature. The molecule contains both an electron-donating amino group (-NH₂) at the 2-position and an electron-withdrawing ethyl carboxylate group (-COOEt) at the 3-position. This electronic push-pull system influences the reactivity of the C-Br bond at the 6-position and the potential for catalyst inhibition.
The amino group, a strong electron-donating group, increases the electron density of the pyridine ring, which can slow down the rate-determining oxidative addition step in many palladium-catalyzed coupling reactions. Furthermore, the lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[1] The ethyl nicotinate group, being electron-withdrawing, can help to mitigate the deactivating effect of the amino group to some extent.
This guide will address the most common coupling reactions for this substrate: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, providing specific troubleshooting advice and optimized protocols.
Troubleshooting and Optimization Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, with ethyl 2-amino-6-bromonicotinate, achieving high yields can be challenging.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction of ethyl 2-amino-6-bromonicotinate giving low to no yield?
A1: Low yields are often due to a combination of factors. The electron-rich nature of the 2-aminopyridine ring can hinder oxidative addition.[2] Additionally, the choice of catalyst, ligand, base, and solvent system is critical for this specific substrate.[1][3]
Q2: What are the most common side reactions, and how can I minimize them?
A2: Common side reactions include protodeboronation of the boronic acid and homocoupling of the boronic acid. Protodeboronation can be minimized by using anhydrous solvents and carefully selecting the base.[2] Homocoupling is often a result of oxygen contamination, so thorough degassing of the reaction mixture is crucial.[2]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem
Potential Cause
Recommended Solution
Low or No Product Formation
Inefficient catalyst system.
Screen a panel of palladium catalysts and ligands. For electron-rich substrates like this, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[3]
Inappropriate base selection.
The base is crucial for activating the boronic acid.[4] For this substrate, inorganic bases like K₃PO₄ or Cs₂CO₃ are often a good starting point.[3][5]
Poor solvent choice.
A mixture of an organic solvent (e.g., dioxane, toluene) and water is common. Optimizing the ratio is important for solubility. Anhydrous conditions with solvents like DMF or dioxane can be beneficial if protodeboronation is an issue.
Significant Protodeboronation
Presence of water and strong base.
Use anhydrous solvents and consider a milder base. Using boronic esters (e.g., pinacol esters) can also increase stability.
Formation of Homocoupling Product
Oxygen in the reaction mixture.
Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of ethyl 2-amino-6-bromonicotinate with an arylboronic acid.
Materials:
Ethyl 2-amino-6-bromonicotinate
Arylboronic acid (1.2 equivalents)
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
SPhos (4 mol%)
Potassium phosphate (K₃PO₄, 2.0 equivalents)
Anhydrous toluene
Procedure:
To a flame-dried Schlenk flask under an argon atmosphere, add ethyl 2-amino-6-bromonicotinate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Add anhydrous toluene via syringe.
Heat the reaction mixture to 100-110 °C and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The presence of the free amino group on the ethyl 2-amino-6-bromonicotinate substrate can lead to challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing low conversion in my Buchwald-Hartwig reaction. What should I do?
A1: Low conversion can be due to catalyst inhibition by the 2-amino group. The choice of a suitable bulky and electron-rich ligand is crucial to promote the desired coupling.[6][7] The selection of the base is also critical.
Q2: Can the 2-amino group of my starting material participate in the reaction?
A2: While self-coupling is a theoretical possibility, it is generally not observed when using appropriate ligands and reaction conditions that favor the intermolecular coupling with the desired amine.[6]
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem
Potential Cause
Recommended Solution
Low Yield
Catalyst inhibition by the 2-amino group.
Use bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos. These have been shown to be effective for the amination of 3-halo-2-aminopyridines.[6][7]
Incorrect base.
A strong, non-nucleophilic base is required. LiHMDS has been successfully used in similar systems.[6][7] NaOtBu is another common choice.
Low reaction temperature.
These reactions often require elevated temperatures (e.g., 65-100 °C) to proceed at a reasonable rate.
Decomposition of Starting Material or Product
Harsh reaction conditions.
If the substrate or product is sensitive, consider lowering the reaction temperature and screening different solvents.
Optimized Protocol for Buchwald-Hartwig Amination
This protocol is a starting point for the Buchwald-Hartwig amination of ethyl 2-amino-6-bromonicotinate with a primary or secondary amine.
Materials:
Ethyl 2-amino-6-bromonicotinate
Amine (1.5 equivalents)
RuPhos-precatalyst (4 mol%)
Lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 equivalents, 1 M in THF)
Anhydrous toluene or dioxane
Procedure:
In a glovebox, charge a Schlenk tube with the RuPhos-precatalyst and ethyl 2-amino-6-bromonicotinate.
Remove the tube from the glovebox and add the anhydrous solvent under an inert atmosphere.
Add the amine, followed by the LiHMDS solution.
Heat the reaction mixture to 65-100 °C and stir.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction and quench with saturated aqueous NH₄Cl.
Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
Concentrate and purify by column chromatography.[6][7]
Sonogashira Coupling
The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes. For ethyl 2-amino-6-bromonicotinate, careful optimization is necessary to achieve good yields.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction is sluggish and gives a low yield. What are the likely causes?
A1: The electron-donating amino group can decrease the reactivity of the C-Br bond. Additionally, issues with the catalyst, copper co-catalyst, or the presence of oxygen can all contribute to low yields.[8][9]
Q2: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?
A2: Alkyne homocoupling is often promoted by oxygen. Rigorous degassing of solvents and reagents is essential. Running the reaction under copper-free conditions is also a very effective strategy to minimize this side reaction.[9]
Troubleshooting Guide: Sonogashira Coupling
Problem
Potential Cause
Recommended Solution
Low or No Yield
Inactive catalyst system.
For aminopyridine substrates, a combination of a palladium source (e.g., Pd(CF₃COO)₂) and a phosphine ligand (e.g., PPh₃) can be effective.[8]
Insufficiently basic conditions.
An amine base like triethylamine (Et₃N) is typically used to deprotonate the alkyne. Ensure it is dry and used in excess.[8]
Low reaction temperature.
Aryl bromides often require heating (e.g., 100 °C) for the Sonogashira coupling to proceed efficiently.[8]
Significant Alkyne Homocoupling
Oxygen contamination.
Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas through them.
Copper-catalyzed side reaction.
Switch to a copper-free Sonogashira protocol. This may require a different ligand and/or palladium source.
Optimized Protocol for Sonogashira Coupling
This protocol is based on conditions optimized for the Sonogashira coupling of 2-amino-3-bromopyridines.[8]
To a Schlenk flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
Add anhydrous DMF and stir for 30 minutes.
Add ethyl 2-amino-6-bromonicotinate, the terminal alkyne, and Et₃N.
Heat the reaction mixture to 100 °C for 3 hours.
Monitor the reaction by TLC.
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
Dry the organic layer, concentrate, and purify by column chromatography.[8]
Heck Reaction
The Heck reaction enables the coupling of aryl halides with alkenes. The success of this reaction with ethyl 2-amino-6-bromonicotinate is highly dependent on the chosen reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider for a successful Heck reaction with this substrate?
A1: The choice of palladium catalyst, ligand, base, and solvent are all critical. Elevated temperatures are typically required.[10][11][12]
Q2: I am observing isomerization of my alkene product. How can I control this?
A2: Alkene isomerization can occur via reversible β-hydride elimination. The choice of ligand and the addition of certain salts (e.g., silver salts) can sometimes influence the selectivity.
Troubleshooting Guide: Heck Reaction
Problem
Potential Cause
Recommended Solution
Low Yield
Inefficient catalyst turnover.
A common catalyst is Pd(OAc)₂ with a phosphine ligand like PPh₃. For more challenging substrates, bulky, electron-rich ligands may be beneficial.
Inappropriate base.
An organic base such as triethylamine (Et₃N) is commonly used to neutralize the HBr formed during the reaction.[12] Inorganic bases like K₂CO₃ can also be effective.
Suboptimal solvent and temperature.
High-boiling polar aprotic solvents like DMF or NMP are often used at temperatures ranging from 80 to 140 °C.
Formation of Palladium Black
Catalyst decomposition.
This can be caused by impurities or too high a reaction temperature. Ensure high-purity reagents and solvents, and consider if the temperature can be lowered.
Optimized Protocol for Heck Reaction
This is a general protocol for the Heck reaction that can be adapted for ethyl 2-amino-6-bromonicotinate.
Materials:
Ethyl 2-amino-6-bromonicotinate
Alkene (e.g., styrene or an acrylate, 1.5 equivalents)
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
Triphenylphosphine (PPh₃, 4 mol%)
Triethylamine (Et₃N, 2.0 equivalents)
Anhydrous DMF
Procedure:
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂, PPh₃, and ethyl 2-amino-6-bromonicotinate.
Add anhydrous DMF, the alkene, and Et₃N via syringe.
Heat the reaction mixture to 100-120 °C and stir.
Monitor the reaction by TLC or GC-MS.
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the catalytic cycles and a general troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A systematic workflow for troubleshooting low-yield coupling reactions.
References
Huang, X., et al. (2017). Rh(III)-catalyzed C(sp2)–H functionalization/cyclization reaction of N-phenyl-2-aminopyridine and α,β-unsaturated aldehydes. Organic & Biomolecular Chemistry, 15(38), 8078-8082. Available at: [Link]
Anderson, K. W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 2042-2045. Available at: [Link]
Anderson, K. W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]
BenchChem. (2025). Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine. BenchChem.
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
Hošš, P., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
Molander, G. A., et al. (2014). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC. Available at: [Link]
Peterson, L. H., et al. (2017). Modular, Step-Efficient Palladium-Catalyzed Cross-Coupling Strategy To Access C6-Heteroaryl 2-Aminopurine Ribonucleosides. PubMed. Available at: [Link]
Liu, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. Available at: [Link]
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Ujaque, G., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]
BenchChem. (2025). Application Note and Protocol: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes. BenchChem.
BenchChem. (2025). Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions. BenchChem.
BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2. BenchChem.
Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. Available at: [Link]
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
Li, X. (n.d.).
Frontiers. (2024).
ResearchGate. (2025). (PDF) Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. Available at: [Link]
MDPI. (2017). Heck Reaction—State of the Art. MDPI. Available at: [Link]
MDPI. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Available at: [Link]
BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem.
ChemSpider Synthetic Pages. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal. Available at: [Link]
BenchChem. (n.d.). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. BenchChem.
Semantic Scholar. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substitut. Semantic Scholar.
Organic Letters. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510-3514. Available at: [Link]
huscap. (2002). "Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes". huscap.
ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
Who we serve. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Who we serve.
MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]
MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
Technical Support Center: Troubleshooting Debromination in Ethyl 2-Amino-6-Bromonicotinate Chemistry
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with ethyl 2-amino-6-bromonicotinate. This guide provides in-depth troubleshooting strategies an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with ethyl 2-amino-6-bromonicotinate. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common and often frustrating side reaction of debromination encountered during cross-coupling reactions. As your Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical protocols to minimize this unwanted transformation and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with ethyl 2-amino-6-bromonicotinate?
A1: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom. In the context of ethyl 2-amino-6-bromonicotinate, this leads to the formation of ethyl 2-aminonicotinate, an undesired byproduct that consumes your starting material and complicates purification. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Q2: What are the primary mechanistic causes of debromination in palladium-catalyzed reactions?
A2: The predominant mechanism for debromination involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This highly reactive species can be generated through several pathways, including the reaction of the palladium catalyst with bases, protic solvents (like water or alcohols), or even the amine substrate itself under certain conditions. Once formed, the Pd-H species can undergo reductive elimination with the aryl group of your substrate, leading to the debrominated byproduct.
Q3: How do the functional groups on ethyl 2-amino-6-bromonicotinate specifically influence the likelihood of debromination?
A3: The 2-amino group on the pyridine ring is a strong electron-donating group. This increases the electron density on the ring, which can make the initial oxidative addition of the palladium catalyst to the carbon-bromine bond—the first step in most cross-coupling reactions—more challenging.[1] This can slow down the desired reaction pathway, giving more time for competing side reactions like debromination to occur. Furthermore, the amino group can chelate to the palladium center, which may inhibit the catalytic cycle and promote side reactions.[2]
Q4: Can the ethyl ester group contribute to debromination?
A4: While the ethyl ester itself does not directly cause debromination, its stability under the reaction conditions is a critical factor. Many cross-coupling reactions employ basic conditions, which can lead to the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid. This change in the electronic nature of the substrate could potentially alter its reactivity profile. More importantly, the presence of water or hydroxide ions from the base, which are necessary for ester hydrolysis, can also be a source for the formation of palladium-hydride species, thus indirectly promoting debromination.
Q5: Is a protecting group for the 2-amino functionality necessary?
A5: While not always mandatory, protecting the 2-amino group can be a viable strategy if debromination is severe. Protection can prevent the amino group from chelating with the palladium catalyst and can alter the electronic properties of the pyridine ring, potentially favoring the desired cross-coupling reaction. Common protecting groups for amines include Boc, Cbz, or even a simple acetylation. However, the addition of protection and deprotection steps adds to the overall synthesis length and may not be ideal for all applications.
Troubleshooting Guide: A Systematic Approach to Minimizing Debromination
If you are observing significant debromination of your ethyl 2-amino-6-bromonicotinate, a systematic approach to troubleshooting is recommended. The following sections provide detailed guidance on key reaction parameters.
The Choice of Base: A Critical First Step
The base is often a primary contributor to the formation of palladium-hydride species.
Problem: You are using a strong base like an alkoxide (e.g., sodium tert-butoxide, NaOt-Bu) and observing significant debromination.
Explanation: Strong alkoxide bases are known to promote the formation of Pd-H species, especially in the presence of any protic impurities.
Solution: Switch to a milder inorganic base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are less likely to generate hydride species.
Base Type
Propensity for Debromination
Recommended Application
Alkoxides (NaOt-Bu, KOt-Bu)
High
Generally avoid for this substrate
Carbonates (K₂CO₃, Cs₂CO₃)
Moderate to Low
Good first choice for Suzuki couplings
Phosphates (K₃PO₄)
Low
Often effective in suppressing debromination
Catalyst and Ligand System: Fine-Tuning Reactivity
The palladium source and, more importantly, the phosphine ligand play a crucial role in dictating the outcome of the reaction.
Problem: You are using a standard palladium catalyst like Pd(PPh₃)₄ and observing significant debromination.
Explanation: The ligand on the palladium catalyst influences both its stability and its reactivity. For electron-rich and potentially chelating substrates like ethyl 2-amino-6-bromonicotinate, standard ligands may not be optimal.
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step over the competing debromination pathway. For Buchwald-Hartwig aminations, chelating bis(phosphine) ligands can be particularly effective at inhibiting side reactions.[2]
Solvent and Temperature: Controlling the Reaction Environment
The reaction environment can either favor the desired product or promote unwanted side reactions.
Problem: You are running the reaction at a high temperature in a protic solvent and observing significant debromination.
Explanation: High temperatures can provide the activation energy for the debromination pathway. Protic solvents like alcohols can directly contribute to the formation of palladium-hydride species.
Solution: Lower the reaction temperature and use an anhydrous, aprotic solvent. Solvents like dioxane, THF, or toluene are generally preferred. Ensure your solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.
Parameter
Recommendation to Reduce Debromination
Rationale
Temperature
Lower the temperature (e.g., from 110°C to 80°C)
Decreases the rate of the debromination side reaction
Solvent
Use anhydrous, aprotic solvents (dioxane, THF, toluene)
Minimizes the source of protons for Pd-H formation
Experimental Protocols
The following protocols provide a starting point for minimizing debromination in common cross-coupling reactions of ethyl 2-amino-6-bromonicotinate.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol utilizes a milder base and a bulky, electron-rich phosphine ligand to suppress debromination.
Reagents and Materials:
Ethyl 2-amino-6-bromonicotinate (1.0 mmol)
Arylboronic acid (1.2 mmol)
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
XPhos (0.04 mmol, 4 mol%)
K₃PO₄ (2.0 mmol)
Anhydrous 1,4-dioxane (5 mL)
Nitrogen or Argon atmosphere
Procedure:
To an oven-dried Schlenk tube, add ethyl 2-amino-6-bromonicotinate, the arylboronic acid, and K₃PO₄.
Evacuate and backfill the tube with nitrogen or argon three times.
Add Pd₂(dba)₃ and XPhos to the tube.
Add anhydrous, degassed 1,4-dioxane via syringe.
Heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Robust Buchwald-Hartwig Amination
This protocol employs a chelating ligand to mitigate potential inhibition by the 2-amino group.
Reagents and Materials:
Ethyl 2-amino-6-bromonicotinate (1.0 mmol)
Amine coupling partner (1.2 mmol)
Pd(OAc)₂ (0.02 mmol, 2 mol%)
Xantphos (0.03 mmol, 3 mol%)
Cs₂CO₃ (1.5 mmol)
Anhydrous toluene (5 mL)
Nitrogen or Argon atmosphere
Procedure:
To an oven-dried Schlenk tube, add ethyl 2-amino-6-bromonicotinate, Cs₂CO₃, Pd(OAc)₂, and Xantphos.
Evacuate and backfill the tube with nitrogen or argon three times.
Add anhydrous, degassed toluene via syringe.
Add the amine coupling partner via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Visualizing the Problem and Solution
Reaction Pathways
Caption: A decision tree for troubleshooting debromination.
References
Cai, W., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
Langer, P., et al. (2010). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. Angewandte Chemie International Edition. [Link]
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]
PMC. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. [Link]
Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
Technical Support Center: Optimizing Column Chromatography for Ethyl 2-amino-6-bromonicotinate
Welcome to the Technical Support Center. As application scientists, we know that purifying highly functionalized pyridine derivatives like ethyl 2-amino-6-bromonicotinate (CAS: 1806997-65-8)[1] presents unique chromatogr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists, we know that purifying highly functionalized pyridine derivatives like ethyl 2-amino-6-bromonicotinate (CAS: 1806997-65-8)[1] presents unique chromatographic challenges. The presence of a basic pyridine nitrogen, a primary amine, a lipophilic bromine atom, and an ester group creates a complex polarity profile[2].
This guide provides field-proven troubleshooting strategies, focusing on mitigating peak tailing, resolving regioisomers, and optimizing both normal and reverse-phase workflows.
Section 1: Physicochemical Profiling
Understanding the molecule's functional groups is the first step in predicting its behavior on a silica column. The table below breaks down the causality behind the compound's chromatographic behavior.
Prone to secondary ion-exchange interactions with acidic silanols, causing tailing.
C2 Primary Amine
Strong H-bond donor
Exacerbates tailing on Type-A silica; forms intramolecular H-bonds with the C3 ester.
C3 Ethyl Ester
H-bond acceptor
Moderates overall polarity; critical for enabling the separation of regioisomers.
C6 Bromine
Lipophilic, heavy atom
Increases retention factor in reverse-phase (C18); enhances UV detectability at 254 nm.
Section 2: Troubleshooting & FAQs
Q1: Why does ethyl 2-amino-6-bromonicotinate exhibit severe peak tailing on standard silica gel?A: Peak tailing for basic compounds is primarily caused by secondary interactions between the analyte and the stationary phase[3]. Standard Type-A silica gel possesses residual acidic silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0. The basic pyridine ring and the primary amine of your analyte interact with these deprotonated silanols (Si-O⁻) through strong hydrogen bonding and ion-exchange mechanisms[3]. Because these active sites are heterogeneous and easily saturated, the retention mechanism becomes mixed (partition + ion exchange), resulting in a concentration-dependent "tail"[4].
Q2: How can I optimize the mobile phase to prevent this tailing?A: The most effective strategy in normal-phase chromatography is the addition of a competing base, typically 1% to 5% Triethylamine (TEA), to the mobile phase[5]. TEA is a sterically hindered, volatile base that preferentially binds to the highly active, acidic silanol sites[6]. By continuously occupying these sites, TEA effectively "masks" them, forcing the ethyl 2-amino-6-bromonicotinate to interact solely via standard adsorption/partition mechanisms[5],[6]. This restores a Gaussian peak shape and improves resolution.
Mechanism of silanol masking by Triethylamine (TEA).
Q3: My synthesis yielded a mixture of the 2-amino-6-bromo and 6-amino-2-bromo regioisomers. How do I separate them?A: These regioisomers can be effectively separated on silica gel due to differences in intramolecular hydrogen bonding. In ethyl 2-amino-6-bromonicotinate, the C2 primary amine is in close proximity to the C3 ester carbonyl, allowing for the formation of a stable intramolecular hydrogen bond. This internal bonding reduces the amine's availability to interact with the silica stationary phase, making the molecule effectively less polar. Conversely, the 6-amino-2-bromo isomer lacks this proximity; its primary amine is fully exposed for intermolecular hydrogen bonding with the silica. Consequently, the 2-amino-6-bromo isomer will elute first (higher Rf), followed by the more polar 6-amino-2-bromo isomer.
Chromatographic separation logic for bromonicotinate regioisomers.
Q4: Can I use Reverse-Phase (C18) chromatography for larger batches or purity analysis?A: Yes. For reverse-phase liquid chromatography (RPLC), the same silanol interactions can occur with non-endcapped C18 columns[5]. To mitigate this, you must control the pH. Working at a low pH (e.g., pH 2.5-3.0 using phosphoric acid or TFA) protonates the silanol groups (neutralizing them to Si-OH) and prevents ion exchange[3],[4]. Alternatively, adding TEA to the aqueous mobile phase will form triethylammonium cations that ion-pair with the stationary phase, blocking basic analytes from secondary interactions[5].
Troubleshooting workflow for aminopyridine peak tailing.
Section 3: Optimization Matrices
Table 2: Mobile Phase Optimization Matrix
Solvent System
Additive
Result / Observation
Recommendation
Hexane / EtOAc (3:1)
None
Severe tailing, poor resolution, streaking on TLC.
Moderate tailing, potential co-elution of isomers.
Use only for highly polar or baseline impurities.
RPLC: Water / MeCN
0.1% TFA
Suppressed silanol ionization, sharp peaks.
Ideal for analytical purity assessment (HPLC).
Section 4: Experimental Protocols
Protocol A: Amine-Deactivated Normal Phase Column Chromatography
Self-Validating Principle: Pre-treating the silica with TEA ensures that all active silanols are masked before the analyte is introduced, preventing irreversible adsorption at the top of the column. Pre-treating your TLC plates ensures the Rf observed on the bench matches the column's behavior.
Solvent Preparation: Prepare the desired mobile phase (e.g., Hexane/Ethyl Acetate 3:1 v/v). Add 1% (v/v) Triethylamine (TEA) and mix thoroughly.
TLC Pre-Check (Validation): Run a TLC of your crude mixture using the TEA-doped solvent. Crucial step: The TLC plate itself must be pre-run in 5% TEA/Hexane and dried before spotting to accurately mimic the deactivated column environment.
Column Packing: Slurry pack the silica gel (Type 60A) using the TEA-doped mobile phase. Allow the solvent to flow through the column for at least 2 column volumes to fully equilibrate and mask the silanol groups[6].
Sample Loading: Due to the compound's polarity, dry loading is recommended. Dissolve the crude ethyl 2-amino-6-bromonicotinate in a minimum amount of dichloromethane (DCM), add a small amount of silica gel (1:3 sample-to-silica mass ratio), and evaporate the DCM under reduced pressure to yield a free-flowing powder. Load this evenly onto the top of the column bed.
Elution & Monitoring: Elute using the TEA-doped mobile phase. Monitor fractions via UV light (254 nm).
Post-Purification: Combine pure fractions and concentrate under reduced pressure. To remove residual TEA, place the product under high vacuum (lyophilizer or Schlenk line) for 12-24 hours.
Protocol B: Reverse-Phase HPLC Purity Assessment
Self-Validating Principle: Utilizing a low pH mobile phase ensures the analyte remains protonated while simultaneously neutralizing the stationary phase silanols, ensuring that retention time is strictly a function of lipophilicity, not ion exchange.
Mobile Phase A: Prepare 0.1% Trifluoroacetic acid (TFA) in highly purified water (pH ~2.5 to neutralize silanols)[4].
Mobile Phase B: Prepare 0.1% TFA in HPLC-grade Acetonitrile.
Column Equilibration: Install a C18 end-capped column (e.g., 5 µm, 4.6 x 150 mm)[4]. Equilibrate with 10% B for 15 minutes.
Gradient Run: Inject 10 µL of sample (1 mg/mL in mobile phase). Run a linear gradient from 10% B to 90% B over 15 minutes.
Detection: Monitor UV absorbance at 254 nm and 230 nm (the pyridine ring and ester chromophores absorb strongly at these wavelengths)[4].
References
Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC." Pharma Growth Hub.[Link]
Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex. [Link]
ResearchGate Community. "How Triethylamine works on a compound separation in a reversed phase column." ResearchGate. [Link]
Technical Support Center: Navigating Ester Hydrolysis in Ethyl 2-Amino-6-Bromonicotinate Chemistry
For immediate release Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with ethyl 2-amino-6-bromonicotinate. This resource is designed to provide e...
Author: BenchChem Technical Support Team. Date: April 2026
For immediate release
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with ethyl 2-amino-6-bromonicotinate. This resource is designed to provide expert guidance on a critical challenge encountered during synthetic reactions involving this versatile building block: unwanted ester hydrolysis. As Senior Application Scientists, we have compiled this in-depth guide, drawing from extensive laboratory experience and established chemical principles, to help you diagnose, troubleshoot, and ultimately prevent this common side reaction, thereby improving your reaction yields and simplifying purification.
Understanding the Challenge: The Susceptibility of the Ethyl Ester
Ethyl 2-amino-6-bromonicotinate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. However, the ethyl ester functional group is susceptible to hydrolysis, particularly under the basic conditions often employed in common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This hydrolysis leads to the formation of the corresponding carboxylic acid, a significant impurity that can complicate downstream processing and reduce the overall efficiency of your synthetic route.
The mechanism of base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This process is often accelerated by elevated temperatures and the presence of strong bases.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction of ethyl 2-amino-6-bromonicotinate resulting in a significant amount of the hydrolyzed carboxylic acid?
A1: The primary culprit is often the choice of base. Strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can readily promote ester hydrolysis, especially at elevated temperatures.[3] The Suzuki-Miyaura reaction requires a base to activate the boronic acid for transmetalation with the palladium catalyst.[4][5] However, a careful balance must be struck to ensure efficient coupling without inducing significant ester cleavage.
Q2: What are the best bases to use to minimize ester hydrolysis in cross-coupling reactions with this substrate?
A2: We recommend using weaker, non-nucleophilic inorganic bases. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices.[3] These bases are sufficiently strong to facilitate the catalytic cycle of the Suzuki coupling but are less prone to attacking the ester group. In some cases, even milder bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can be effective, particularly if the substrate is highly sensitive.[5]
Q3: Can reaction temperature influence the extent of ester hydrolysis?
A3: Absolutely. The rate of ester hydrolysis, like most chemical reactions, increases with temperature.[6][7][8] Therefore, it is crucial to maintain the lowest possible reaction temperature that still allows for an efficient cross-coupling reaction. Careful optimization of the reaction temperature is a critical step in minimizing this side reaction.
Q4: I'm performing a Buchwald-Hartwig amination. Are the considerations for preventing ester hydrolysis the same?
A4: Yes, the principles are very similar. Buchwald-Hartwig aminations also typically employ a base to deprotonate the amine and facilitate the catalytic cycle.[9][10] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used but can be aggressive towards the ester. Consider using weaker bases like potassium phosphate or cesium carbonate in combination with a suitable ligand to achieve the desired C-N bond formation while preserving the ester.
Q5: Is there a way to protect the ester group before the reaction?
A5: While possible, protecting the ethyl ester is often not the most efficient strategy for this specific substrate. Converting the ethyl ester to a more robust protecting group, such as a tert-butyl ester, would require additional synthetic steps (protection and deprotection), which can lower the overall yield and increase costs.[11][12] Optimizing the reaction conditions with a suitable choice of base and temperature is generally the preferred approach.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to unwanted ester hydrolysis.
Observation
Potential Cause
Recommended Action(s)
Significant formation of the carboxylic acid byproduct (confirmed by LC-MS or ¹H NMR)
Base is too strong or nucleophilic.
Switch to a weaker, non-nucleophilic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3]
Reaction temperature is too high.
Lower the reaction temperature in 5-10 °C increments and monitor the reaction progress.[6][7]
Prolonged reaction time.
Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Low conversion to the desired product and some hydrolysis
The chosen base is not strong enough to efficiently promote the cross-coupling reaction.
If using a very weak base, consider a slightly stronger but still non-nucleophilic option (e.g., switch from KF to K₂CO₃).
Catalyst deactivation.
Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) and that all reagents and solvents are anhydrous.
Inconsistent results between batches
Variability in the quality or handling of the base.
Use a freshly opened or properly stored base. Some inorganic bases can be hygroscopic.
Inaccurate temperature control.
Use a reliable heating mantle with a temperature controller and an internal thermometer.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unwanted ester hydrolysis.
Caption: Troubleshooting workflow for ester hydrolysis.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Ester Hydrolysis
This protocol provides a starting point for the Suzuki-Miyaura coupling of ethyl 2-amino-6-bromonicotinate with a generic arylboronic acid, optimized to minimize ester hydrolysis.
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add ethyl 2-amino-6-bromonicotinate, the arylboronic acid, and potassium carbonate.
Add Pd(PPh₃)₄ to the flask.
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
Heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Analytical Monitoring:
The progress of the reaction and the extent of ester hydrolysis can be monitored by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically suitable. The mobile phase can be a gradient of acetonitrile and water, with a small amount of a non-acidic buffer if necessary. The appearance of a more polar peak corresponding to the carboxylic acid will indicate hydrolysis.[13][14][15]
Technical Support Center: Solvent Optimization for Ethyl 2-Amino-6-Bromonicotinate Recrystallization
Prepared by: Senior Application Scientist, Chemical Process Development This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Chemical Process Development
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of ethyl 2-amino-6-bromonicotinate via recrystallization. We will address common challenges, provide systematic protocols for solvent selection, and offer in-depth troubleshooting advice to ensure the successful isolation of a high-purity product.
Understanding the Molecule: Key Challenges
Ethyl 2-amino-6-bromonicotinate is a polar molecule featuring a pyridine ring, an amino group, a bromo substituent, and an ethyl ester. This combination of functional groups presents specific challenges for recrystallization:
Multiple Interaction Points: The molecule can participate in hydrogen bonding (amino group), dipole-dipole interactions, and potentially halogen bonding, leading to complex solubility behavior.[1]
Polarity: Its overall polarity suggests that polar solvents will be required for dissolution, but finding a solvent where its solubility is significantly lower at cold temperatures can be difficult.[2][3]
Potential for Oiling Out: In some solvent systems, highly polar compounds may separate as a liquid (oil) rather than a solid crystalline lattice when the solution is cooled.[4]
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a solvent for recrystallizing this compound?
An ideal solvent should meet several criteria[4][5]:
High Solubility at High Temperature: It must completely dissolve the ethyl 2-amino-6-bromonicotinate at or near the solvent's boiling point.
Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize crystal recovery.[6]
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot gravity filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).
Chemical Inertness: The solvent must not react with the compound.
Volatility: It should be sufficiently volatile to be easily removed from the final crystals during drying.[4]
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent it from melting in the solution, a primary cause of "oiling out".[4]
Q2: How do I begin selecting a solvent for screening?
The principle of "like dissolves like" is the primary guide.[2][3] Since ethyl 2-amino-6-bromonicotinate is a polar molecule, you should start by screening polar solvents. A good strategy is to test solubility in a range of solvents with varying polarities, from highly polar protic solvents to moderately polar aprotic solvents. Databases like Reaxys or SciFinder can also be checked for previously reported recrystallization systems for structurally similar compounds.[5]
Q3: What is a mixed-solvent system and when is it necessary?
A mixed-solvent system (or solvent-pair) is used when no single solvent provides the desired solubility profile.[3] It consists of two miscible solvents:
A "good" solvent in which the compound is highly soluble.
A "poor" solvent (or anti-solvent) in which the compound is insoluble or sparingly soluble.
This technique is employed by dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]
Systematic Solvent Selection: Protocols and Data
A methodical approach to solvent screening is critical for efficient optimization. The following workflow provides a clear path from initial solvent testing to selecting a viable system.
Experimental Workflow for Solvent Selection
Caption: A systematic workflow for single-solvent screening.
This protocol is based on the widely accepted method for solubility testing.[1][5]
Preparation: Place approximately 20-30 mg of your crude ethyl 2-amino-6-bromonicotinate into a small test tube.
Room Temperature Test: Add a candidate solvent dropwise (start with ~0.5 mL) and vortex or shake the tube. Observe if the solid dissolves completely at room temperature.
If it dissolves, the solvent is likely too good for single-solvent recrystallization but may be suitable as the "good" solvent in a mixed-solvent pair.
Hot Solvent Test: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water or sand bath towards the solvent's boiling point. Continue to add small portions of the solvent until the solid just dissolves.
If a large volume of solvent is required, its utility may be low.
If the solid does not dissolve, the solvent is unsuitable.
Cooling Test: Once a saturated solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath for 15-20 minutes.
Observation: Observe the formation of crystals. An ideal solvent will produce a significant crop of crystals upon cooling. If no crystals form, try scratching the inside of the tube with a glass rod to induce crystallization.[6]
Table 1: Candidate Solvents for Screening
Solvent Class
Example Solvent
Boiling Point (°C)
Polarity
Rationale & Expected Behavior
Protic
Ethanol (95%)
~78
High
The -OH group can hydrogen bond with the amino and ester groups. Likely to be a "good" solvent; may require a non-polar anti-solvent like water or heptane.[3][5]
Isopropanol
82
High
Similar to ethanol but less polar. May offer a better solubility differential between hot and cold states.
Aprotic Polar
Ethyl Acetate
77
Medium
The ester functionality is compatible with the solute. Often a good choice for compounds with moderate polarity. May work as a single solvent or in a pair with hexanes.[4]
Acetone
56
Medium
A strong solvent, but its low boiling point can sometimes lead to rapid, impure crystal formation.[2]
Acetonitrile
82
High
A highly polar aprotic solvent. Its behavior may be similar to alcohols.
Aromatic
Toluene
111
Low
May dissolve the compound when hot due to π-π stacking with the pyridine ring. Could be paired with hexanes.[1]
Anti-Solvents
Heptane/Hexanes
98 / 69
Very Low
The compound is expected to be insoluble. To be used as the "poor" solvent in a mixed-solvent system.[1]
Water
100
Very High
Given the organic nature of the molecule, it is likely to be insoluble in water, making water a potential anti-solvent for use with miscible organic solvents like ethanol or acetone.[5]
Troubleshooting Guide
Even with a systematic approach, challenges can arise. This guide addresses the most common issues in a question-and-answer format.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Q&A Troubleshooting Guide
My compound dissolved, but no crystals have formed upon cooling. What should I do?
This is often due to either using too much solvent, creating a solution that is not saturated upon cooling, or the solution has become supersaturated.[8]
Induce Crystallization: First, try scratching the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide a nucleation point for crystal growth.[6]
Seed Crystals: If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution to initiate crystallization.[9]
Reduce Solvent Volume: If induction methods fail, your solution is likely too dilute. Gently heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[7][8]
My compound 'oiled out' instead of forming crystals. How can I fix this?
Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly.[4][8]
Add More Solvent: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (1-5% more) to decrease the saturation point.[9]
Slow Down Cooling: Allow the flask to cool much more slowly. You can insulate it by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature. This gives the molecules more time to align into a crystal lattice.[8]
Change Solvents: Consider switching to a lower-polarity solvent. Highly polar solvents can sometimes contribute to this issue.
My crystal yield is very low. How can I improve it?
A low yield typically means that a significant amount of your product remained dissolved in the mother liquor.[9]
Use Minimum Solvent: Ensure you are using the minimum amount of boiling solvent necessary to fully dissolve the compound. Using too much is the most common cause of poor yield.[6]
Sufficient Cooling: Ensure the solution has been thoroughly cooled in an ice bath for at least 20-30 minutes to maximize precipitation.
Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[6]
Second Crop: You can sometimes recover more product by taking the mother liquor, reducing its volume by boiling, and re-cooling to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.[3]
The resulting crystals are colored, but the pure compound should be white/off-white. How do I remove the color?
Colored impurities can often be removed with activated charcoal.
Redissolve the impure crystals in the minimum amount of hot solvent.
Add a very small amount of activated charcoal (a spatula tip is usually sufficient).
Keep the solution hot for a few minutes to allow the charcoal to adsorb the impurities.
Perform a hot gravity filtration to remove the charcoal.[3]
Allow the filtered, colorless solution to cool and crystallize as usual.
Recrystallization is happening too quickly, with solid crashing out immediately. Is this a problem?
Yes, rapid precipitation is undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[9]
Increase Solvent: This indicates the solution is too concentrated. Reheat the mixture and add a small excess of hot solvent (e.g., 5-10% more). This will keep the compound in solution longer during the cooling phase, promoting slower, more selective crystal growth.[9]
References
University of California, Los Angeles. (n.d.). Crystallization. OChem Online.
University of Colorado, Boulder. (n.d.). Recrystallization. Organic Chemistry Lab Manual.
University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. UTSC Chemistry Online.
University of Alberta. (n.d.). Recrystallization - Single Solvent. UAlberta Chemistry.
Nichols, L. (n.d.). Recrystallization. Butte College.
Technical Support Center: Navigating Steric Hindrance with Ethyl 2-amino-6-bromonicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming the common challe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming the common challenge of steric hindrance at the 6-bromo position of ethyl 2-amino-6-bromonicotinate during cross-coupling reactions. The insights provided here are based on established chemical principles and field-proven strategies to help you optimize your synthetic routes.
Introduction: The Challenge of the 2,6-Disubstituted Pyridine Core
Ethyl 2-amino-6-bromonicotinate is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex nitrogen-containing heterocycles. However, the substitution pattern on the pyridine ring presents a significant synthetic hurdle. The proximity of the amino group at the C2 position and the ethyl ester at the C3 position creates substantial steric bulk around the 6-bromo position.[1][2] This steric hindrance can impede the approach of bulky transition metal catalysts, leading to low or no yield in standard cross-coupling reactions.[1]
This guide will walk you through the common issues encountered and provide actionable solutions for successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
General Troubleshooting Guide
Before diving into specific reaction types, let's address some common issues that can lead to failed or low-yielding reactions with this substrate.
Q: My reaction shows no conversion of the starting material. What are the first things I should check?
A: When faced with a complete lack of reactivity, a systematic check of your reaction setup and reagents is the first step.
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen.[3][4] Ensure your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed. The use of freeze-pump-thaw cycles for solvent degassing is highly recommended.
Catalyst Activity: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[5] Ensure your reaction conditions are suitable for this reduction. If in doubt, consider using a commercially available, air-stable Pd(0) precatalyst. Also, verify the age and storage conditions of your palladium source and ligands, as they can degrade over time.
Reagent Quality: The purity of all reagents is critical. The boronic acid (for Suzuki), amine (for Buchwald-Hartwig), or alkyne (for Sonogashira) should be of high purity. Solvents must be anhydrous, as water can interfere with many of the reagents and intermediates in the catalytic cycle.[4]
Frequently Asked Questions (FAQs) for Specific Cross-Coupling Reactions
This section provides detailed guidance for overcoming steric hindrance in the three most common cross-coupling reactions involving ethyl 2-amino-6-bromonicotinate.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds.[6][7] However, the steric hindrance in ethyl 2-amino-6-bromonicotinate can make this transformation particularly challenging.
Q1: I'm observing very low yields in my Suzuki coupling of ethyl 2-amino-6-bromonicotinate with an arylboronic acid. How can I improve this?
A1: Low yields in this specific Suzuki coupling are often a direct consequence of steric hindrance impeding the catalytic cycle. Here’s how to address it:
Ligand Selection is Key: Standard phosphine ligands like triphenylphosphine are often ineffective. You need bulky, electron-rich phosphine ligands that can stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.[1][7] Consider using Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[7] These ligands create a more open coordination sphere around the palladium, allowing the sterically hindered substrate to access the metal center.[8]
Choice of Palladium Precatalyst: While Pd(OAc)2 or Pd2(dba)3 can be used, pre-formed palladium precatalysts that incorporate the bulky phosphine ligands (e.g., XPhos-Pd-G3) often show superior reactivity and reproducibility.[9]
Base and Solvent Optimization: The choice of base is crucial. Strong, non-nucleophilic bases like K3PO4 or Cs2CO3 are generally preferred.[1][4] The solvent system should be able to dissolve all components of the reaction. A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic solvent like DMF or the use of aqueous base solutions can be effective.[4]
Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier imposed by steric hindrance.[1] However, be mindful of potential catalyst decomposition at excessively high temperatures.
Parameter
Standard Conditions
Recommended for Steric Hindrance
Rationale
Ligand
PPh3
SPhos, XPhos, RuPhos
Bulky, electron-rich ligands promote oxidative addition and stabilize the catalyst.[7]
Ensures efficient generation of the active Pd(0) species.
Base
Na2CO3
K3PO4, Cs2CO3
Stronger, non-nucleophilic bases are more effective.[1]
Solvent
Toluene/H2O
Dioxane, THF, Toluene/DMF
Ensures solubility of all reactants.
Temperature
80-90 °C
100-120 °C
Provides the necessary energy to overcome the activation barrier.[1]
Q2: I'm seeing significant amounts of dehalogenated starting material and homocoupled boronic acid. What's causing this and how can I prevent it?
A2: These side products are common in challenging Suzuki couplings.
Dehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be caused by β-hydride elimination from a palladium-hydride species. Using bulky ligands and ensuring anhydrous conditions can minimize this side reaction.
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[4] Rigorous degassing of your reaction mixture is the most effective way to prevent this. Using a Pd(0) source directly can also sometimes reduce homocoupling.[4]
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[10] The steric hindrance around the 6-bromo position of your substrate can make the coupling with amines challenging.
Q1: My Buchwald-Hartwig amination of ethyl 2-amino-6-bromonicotinate with a primary amine is failing. What adjustments should I make?
A1: Similar to the Suzuki coupling, success in the Buchwald-Hartwig amination of this substrate hinges on the right choice of catalytic system.
Ligand Choice is Critical: For sterically hindered aryl bromides, bulky, electron-rich phosphine ligands are essential.[11][12] Ligands like Josiphos, Xantphos, or the Buchwald biarylphosphine ligands are excellent choices.[13] These ligands promote the crucial reductive elimination step that forms the C-N bond.
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically used.
Sealed-Tube Reactions: For volatile amines, performing the reaction in a sealed tube can be necessary to maintain a sufficient concentration of the amine in the reaction mixture.[14]
Parameter
Standard Conditions
Recommended for Steric Hindrance
Rationale
Ligand
BINAP, dppf
Josiphos, Xantphos, Buchwald ligands
Bulky ligands facilitate the C-N bond-forming reductive elimination.[11]
Base
K2CO3
NaOt-Bu, LiHMDS
A strong base is necessary to deprotonate the amine.
Solvent
DMF
Toluene, Dioxane, THF
Anhydrous, non-polar aprotic solvents are preferred.
Temperature
90-100 °C
100-130 °C
Higher temperatures can help overcome the steric barrier.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the go-to reaction for forming a bond between an aryl halide and a terminal alkyne.[15][16]
Q1: I'm attempting a Sonogashira coupling with ethyl 2-amino-6-bromonicotinate, but the reaction is sluggish and gives a poor yield. What are the key parameters to optimize?
A1: The Sonogashira coupling can be sensitive to steric hindrance, and the 2,6-disubstituted pyridine presents a significant challenge.
Copper Co-catalyst: While "copper-free" Sonogashira reactions exist, for challenging substrates, the use of a copper(I) co-catalyst (typically CuI) is often beneficial.[17] The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.
Ligand Selection: As with the other cross-coupling reactions, bulky, electron-rich phosphine ligands are advantageous. Ligands such as XPhos or cataCXium® A can be effective.
Base and Solvent: A strong amine base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system. Anhydrous THF or DMF are common co-solvents.
Temperature: Room temperature Sonogashira couplings are possible for reactive substrates, but for sterically hindered ones, heating is usually necessary.
Parameter
Standard Conditions
Recommended for Steric Hindrance
Rationale
Catalyst System
Pd(PPh3)4/CuI
Pd(OAc)2/XPhos/CuI
Bulky ligands improve catalyst performance.
Base
Et3N
DIPEA, Et3N
A strong amine base is required.
Solvent
THF, DMF
THF, DMF
Anhydrous conditions are crucial.
Temperature
Room Temp to 60 °C
60-100 °C
Increased temperature can improve reaction rates.
Visualization of Key Concepts
Troubleshooting Workflow for Cross-Coupling Reactions
Caption: A general troubleshooting workflow for cross-coupling reactions.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion
Overcoming the steric hindrance at the 6-bromo position of ethyl 2-amino-6-bromonicotinate requires a departure from standard cross-coupling protocols. By carefully selecting a catalytic system with bulky, electron-rich ligands and optimizing the reaction conditions, successful C-C, C-N, and C-C(alkyne) bond formation can be achieved. This guide provides a starting point for troubleshooting and optimization, and further screening of ligands, bases, and solvents may be necessary to achieve optimal results for your specific substrate combination.
References
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]
Jadhav, A. M., & Patil, P. S. (2021). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic Chemistry & Process Research, 2(1), 1-8.
Miyazaki, Y., et al. (1998). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (2), 269-273. Available from: [Link]
Wu, K., & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.
Biffis, A., et al. (2020). Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction.
Ren, Y., et al. (2017). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules, 22(10), 1668.
Pescitelli, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 12(2), 295-306. Available from: [Link]
Zhang, Y., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra.
Singh, U. P., & Singh, R. P. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19287-19307.
So, C. M., & Zhou, Z. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
Wang, X., & Martin, R. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(9), 2037–2050.
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Le C-H., et al. (2018). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 24(59), 15654-15667.
Tenti, G., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinecarboxamidoximes as Potential Reactivators of Acetylcholinesterase. Molecules, 25(18), 4235.
Knecht, K. M., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 146(17), 11847–11857.
Reddy, K. S., et al. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
Reddy, T. R., et al. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters.
Cai, Q., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3563–3565.
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
Nolan, S. P., & Organ, M. G. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organometallics, 33(19), 5345–5350.
Zhang, T., et al. (2022). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Chinese Journal of Organic Chemistry, 42(1), 224-230.
Al-Masoudi, N. A., et al. (2013).
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Available from: [Link]
Wikipedia. Sonogashira coupling. Available from: [Link]
Glavač, D., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(11), 3359.
Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(32), 18196-18223.
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(24), 5649–5652.
Janus, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13426–13441.
Janus, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13426-13441.
Billingsley, K., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
So, C. M., & Zhou, Z. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). Available from: [Link]
So, C. M., & Zhou, Z. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
ResearchGate. How can I solve my problem with Suzuki coupling? (2014). Available from: [Link]
Technical Support Center: Optimizing Palladium-Catalyzed Couplings of Ethyl 2-Amino-6-bromonicotinate
A Senior Application Scientist's Guide to Reducing Catalyst Loading and Troubleshooting Challenging Reactions Welcome to the technical support hub for professionals navigating the complexities of palladium-catalyzed cros...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Reducing Catalyst Loading and Troubleshooting Challenging Reactions
Welcome to the technical support hub for professionals navigating the complexities of palladium-catalyzed cross-coupling reactions. This guide is specifically tailored to address the challenges associated with ethyl 2-amino-6-bromonicotinate, a common yet sometimes problematic substrate in pharmaceutical synthesis. Our focus is on a critical aspect of sustainable and cost-effective chemistry: the significant reduction of palladium catalyst loading without compromising reaction efficiency.
The electron-rich nature of the 2-aminopyridine moiety in ethyl 2-amino-6-bromonicotinate presents unique challenges. The substrate's amino group can act as a potential ligand for the palladium center, leading to catalyst inhibition or deactivation.[1][2] This guide provides a framework for understanding these challenges and implementing robust solutions.
Frequently Asked Questions (FAQs)
Q1: Why is reducing palladium catalyst loading a primary goal in our process development?
Reducing palladium loading is driven by both economic and environmental factors. Palladium is a precious and costly metal, and high catalyst loadings can represent a significant portion of a synthetic step's cost.[3] Furthermore, stringent regulations require the removal of residual palladium from active pharmaceutical ingredients (APIs) to very low levels (often in the parts-per-million range). Lowering the initial catalyst input simplifies the purification process, reduces waste, and aligns with the principles of green chemistry.[3]
Q2: What are the fundamental principles that enable successful low-loading palladium catalysis?
Achieving high turnover numbers (TON) and turnover frequencies (TOF) is paramount. This relies on maintaining the stability and activity of the catalytic species throughout the reaction. The key is to facilitate the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) while preventing off-cycle deactivation pathways.[4][5] The choice of ligand, base, solvent, and the rigorous exclusion of oxygen are the most critical parameters to control.[6][7]
Q3: I'm observing a black precipitate in my reaction. What is it and is it a problem?
The black precipitate is almost certainly palladium black, which is finely divided, agglomerated Pd(0) metal.[8] Its formation is a clear sign of catalyst deactivation. The active catalyst consists of soluble, ligand-stabilized Pd(0) complexes. When these complexes lose their stabilizing ligands or undergo other decomposition pathways, they aggregate and precipitate out of solution, losing their catalytic activity. This is a major cause of sluggish or stalled reactions.[6][8]
Q4: Which class of ligands is generally most effective for coupling electron-rich heteroaromatics like ethyl 2-amino-6-bromonicotinate at low loadings?
Bulky, electron-rich monophosphine ligands, particularly biaryl phosphines (e.g., Buchwald ligands like SPhos, XPhos, and RuPhos), are highly effective.[9][10] These ligands promote the formation of highly active, low-coordinate Pd(0) species that are crucial for efficient oxidative addition into the C-Br bond.[4][11] Their steric bulk also helps to prevent the formation of inactive catalyst dimers and facilitates the reductive elimination step.[12] For the specific substrate, 3-halo-2-aminopyridines, ligands like RuPhos and BrettPhos have been shown to be particularly outstanding.[1][2]
Visualizing the Process: The Palladium Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is essential for effective troubleshooting. The following diagram illustrates the key stages of a generic Suzuki-Miyaura coupling and highlights potential points of catalyst deactivation.
Caption: The Palladium Cross-Coupling Catalytic Cycle and Deactivation Pathways.
Troubleshooting Guide for Low-Loading Couplings
This section provides a systematic approach to diagnosing and resolving common issues encountered when attempting to reduce palladium catalyst loading.
Problem / Observation
Potential Cause(s)
Recommended Solutions & Rationale
Low or No Conversion
1. Inefficient Catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the in-situ reduction to the active Pd(0) species may be inefficient.[6][13]
Solution: Switch to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or, preferably, use a modern precatalyst (e.g., Buchwald G3 or G4 precatalysts). These form the active catalyst more reliably and rapidly, which is crucial at low loadings.[14][15]
2. Catalyst Poisoning: Trace impurities in reagents or solvents (e.g., sulfur compounds, other halides, oxidized phosphines) can poison the catalyst.[8][16]
Solution: Use high-purity, degassed solvents and reagents. Ensure phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[6][14] Consider filtering liquid reagents through a plug of activated alumina.
3. Inappropriate Base/Solvent System: The base may not be strong enough or soluble enough to facilitate the transmetalation step effectively. Poor reagent solubility can also stall the reaction.[10][17]
Solution: Screen different bases. For aminopyridines, stronger bases like K₃PO₄, Cs₂CO₃, or even LiHMDS can be effective.[1][2] Optimize the solvent system for solubility of all components; sometimes a co-solvent is necessary.[7][18]
Reaction Stalls After Initial Conversion
1. Catalyst Deactivation (Formation of Pd Black): The active Pd(0)L_n complex is unstable under the reaction conditions, leading to aggregation. This is often caused by insufficient ligand concentration or oxidative degradation.[6][8]
Solution: Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) to better stabilize the Pd(0) center.[6] Ensure the reaction is rigorously deoxygenated using multiple freeze-pump-thaw cycles or by sparging with an inert gas for an extended period (30-60 min).[6][10]
2. Substrate/Product Inhibition: The 2-amino group on the nicotinic ester or the product can coordinate to the palladium center, forming an inactive complex and inhibiting turnover.[1][2]
Solution: Use a ligand with greater steric bulk (e.g., XPhos, tBuXPhos). The bulkiness of the ligand can disfavor the binding of the aminopyridine nitrogen, keeping the catalytic site available for the desired reaction pathway.[11][12]
Significant Side Product Formation
1. Homocoupling of Boronic Acid/Ester: This is typically caused by the presence of oxygen, which facilitates an oxidative coupling pathway.[6][10]
Solution: Improve the degassing procedure. Using a well-defined Pd(0) precatalyst can also mitigate homocoupling that sometimes occurs during the in-situ reduction of Pd(II) sources.[6]
2. Dehalogenation (Hydrodehalogenation): The bromo-substituent is replaced by a hydrogen atom. This can be caused by certain impurities or side reactions involving the base and solvent.
Solution: Screen alternative bases or solvents. Ensure the boronic acid/ester is of high quality, as impurities can sometimes act as hydride sources.
Inconsistent Results Between Batches
1. Variable Reagent Quality: Purity of the starting materials, base, or solvent can vary significantly between lots.[8][14]
Solution: Qualify new batches of reagents with a small-scale test reaction. Store all sensitive reagents (especially ligands, bases, and palladium sources) under an inert atmosphere in a desiccator or glovebox.
2. Inconsistent Degassing/Inerting: Minor variations in the effectiveness of oxygen and moisture exclusion can have a major impact on catalyst lifetime at very low loadings.
Solution: Standardize the degassing and inerting protocol. Use a consistent technique (e.g., 3x freeze-pump-thaw cycles) for all reactions. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas.
Troubleshooting Workflow
When a low-loading reaction fails, a logical diagnostic process is essential. The following workflow can help pinpoint the root cause of the issue.
Caption: A Decision-Making Workflow for Troubleshooting Low-Yielding Reactions.
This protocol provides a robust starting point for achieving high yields with reduced catalyst loading for the coupling of ethyl 2-amino-6-bromonicotinate.
Reagents & Equipment:
Oven-dried glassware (Schlenk flask or reaction vial with septa)
Magnetic stir bar
Inert gas line (Argon or Nitrogen)
Ethyl 2-amino-6-bromonicotinate (1.0 equiv)
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
Step-by-Step Procedure:
Preparation: Add the ethyl 2-amino-6-bromonicotinate, arylboronic acid partner, and finely ground K₃PO₄ to an oven-dried Schlenk flask containing a magnetic stir bar.
Inerting: Seal the flask with a septum and cycle between vacuum and inert gas (e.g., Argon) at least three times to remove all oxygen.
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst. The loading can be screened, starting from 0.1 mol% and incrementally decreasing in subsequent experiments (e.g., to 0.05%, 0.01%).
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M.
Rationale: Rigorous exclusion of oxygen at this stage is the most critical factor for preventing premature catalyst decomposition.[6][10] Using a pre-catalyst ensures reliable formation of the active species.[14]
Reaction: Place the sealed flask in a pre-heated oil bath or heating block (typically 80-110 °C). Stir the reaction vigorously.
Rationale: Vigorous stirring is essential, especially in biphasic systems or with partially soluble bases, to ensure good mixing and mass transfer.[6]
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small, quenched aliquots.
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography.
References
Benchchem. Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]
Vantourout, J. C., et al. (2017). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 56(33), 9684-9688. Available from: [Link]
Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
Peretto, I., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
Chemsky, P., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 2086–2089. Available from: [Link]
Benchchem. Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions.
Chemsky, P., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available from: [Link]
Eureka by PatSnap. (2025). Catalyst deactivation mechanisms and how to prevent them. Available from: [Link]
Colacot, T. J. (2023). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry, 11. Available from: [Link]
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available from: [Link]
Benchchem. Application Notes and Protocols: Catalyst Loading Recommendations for DCYPB (XPhos) in Cross-Coupling Reactions.
Valente, C., et al. (2012). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]
Nistor, I. D., et al. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI. Available from: [Link]
Newman, S. G., & Tilley, T. D. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 139(38), 13206–13217. Available from: [Link]
A Comparative Guide to the Reactivity of Ethyl 2-amino-6-bromonicotinate and Methyl 2-amino-6-bromonicotinate in Cross-Coupling Reactions
In the realm of medicinal chemistry and materials science, substituted pyridines are invaluable building blocks for the synthesis of a diverse array of functional molecules. Among these, 2-amino-6-bromonicotinate esters...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of medicinal chemistry and materials science, substituted pyridines are invaluable building blocks for the synthesis of a diverse array of functional molecules. Among these, 2-amino-6-bromonicotinate esters serve as versatile scaffolds, amenable to further elaboration through various cross-coupling reactions. The choice between the ethyl and methyl ester variants of this key intermediate can have subtle yet significant implications for reaction outcomes, efficiency, and scalability. This guide provides an in-depth comparison of the reactivity of ethyl 2-amino-6-bromonicotinate and methyl 2-amino-6-bromonicotinate, with a focus on their performance in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Structural and Electronic Considerations: A Tale of Two Esters
The fundamental difference between ethyl 2-amino-6-bromonicotinate and its methyl counterpart lies in the nature of the ester group. This seemingly minor variation gives rise to distinct steric and electronic profiles that can influence their reactivity.
Steric Effects: The ethyl group is bulkier than the methyl group.[1] This increased steric hindrance can play a significant role in reactions where a nucleophile or a bulky catalyst complex approaches the vicinity of the ester.[2] In the context of the nicotinic acid framework, the ester at the 3-position is ortho to the amino group at the 2-position and meta to the bromine at the 6-position. While not directly adjacent to the reactive C-Br bond, the size of the ester can influence the overall conformation of the molecule and potentially impact the accessibility of the pyridine nitrogen for coordination to a metal catalyst.
Electronic Effects: Both methyl and ethyl esters are electron-withdrawing groups, primarily through inductive effects.[3] This electron-withdrawing nature decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and facilitating the oxidative addition step in palladium-catalyzed cross-coupling reactions.[4] The difference in the inductive effect between a methyl and an ethyl group is generally considered to be small, with the ethyl group being slightly more electron-donating than the methyl group. However, in the context of the sensitive balance of electronic factors in a catalytic cycle, even minor differences can be consequential.
Caption: Structural comparison of ethyl and methyl 2-amino-6-bromonicotinate.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[5] For 2-amino-6-bromonicotinates, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The nature of the ester group can influence these steps in several ways:
Oxidative Addition: The electron-withdrawing character of the ester group enhances the electrophilicity of the pyridine ring, which can facilitate the initial oxidative addition of the palladium(0) catalyst to the C-Br bond. The slightly stronger electron-withdrawing nature of the methyl ester might lead to a marginally faster rate of oxidative addition compared to the ethyl ester.
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The steric bulk of the ester group is less likely to have a direct impact on this step, as the reaction occurs at the palladium center, which is coordinated to the pyridine ring away from the ester.
Reductive Elimination: This final step, which forms the C-C bond and regenerates the palladium(0) catalyst, can be sensitive to the steric environment around the metal center. While the ester is not directly attached to the reacting carbon, increased steric bulk from the ethyl group could potentially disfavor the conformation required for efficient reductive elimination, although this effect is likely to be minor.
Experimental Data Insights:
While a direct head-to-head comparison is not available in the literature, studies on similar systems provide valuable insights. For instance, the Suzuki-Miyaura coupling of 2-halopyridines with various boronic acids has been extensively studied.[7][8] The yields of these reactions are generally high, indicating that the presence of an ester group is well-tolerated.
This table presents data from related systems to illustrate typical reaction conditions and outcomes.
Based on theoretical principles, one might predict that methyl 2-amino-6-bromonicotinate would exhibit slightly higher reactivity in Suzuki-Miyaura couplings due to the less sterically hindered environment and the slightly stronger electron-withdrawing nature of the methyl ester, potentially leading to faster reaction rates. However, in practice, both substrates are expected to be excellent coupling partners, and the choice between them may ultimately be dictated by factors such as availability, cost, and the specific requirements of downstream applications.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction is particularly useful for the synthesis of arylamines from aryl halides. For 2-amino-6-bromonicotinates, this allows for the introduction of a diverse range of primary and secondary amines at the 6-position.
The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][13] The influence of the ester group on this reaction can be analyzed in a similar manner:
Oxidative Addition: As with the Suzuki coupling, the electron-withdrawing nature of the ester is expected to facilitate this step. The methyl ester may offer a slight advantage.
Amine Coordination and Deprotonation: The steric bulk of the ester group is unlikely to significantly interfere with the coordination of the amine to the palladium center or the subsequent deprotonation by the base.
Reductive Elimination: This is often the rate-determining step in the Buchwald-Hartwig amination. Increased steric hindrance around the palladium center can slow down this step. Therefore, the bulkier ethyl group might lead to a slightly slower rate of reductive elimination compared to the methyl group.
Experimental Data Insights:
The Buchwald-Hartwig amination of bromopyridines is a well-established transformation.[14] The presence of an ester group is generally tolerated, although the choice of base can be critical to avoid side reactions such as ester hydrolysis.[13]
This table presents data from related systems to illustrate typical reaction conditions and outcomes.
In the context of the Buchwald-Hartwig amination, the steric differences between the ethyl and methyl esters may be more pronounced. It is plausible that methyl 2-amino-6-bromonicotinate would be the more reactive substrate , potentially leading to higher yields or requiring milder reaction conditions compared to its ethyl counterpart, especially when using bulky amines or phosphine ligands.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following are representative, detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature procedures for similar substrates.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Amino-6-bromonicotinate
Objective: To synthesize a 6-aryl-2-aminonicotinate derivative.
Materials:
Ethyl or Methyl 2-amino-6-bromonicotinate (1.0 equiv)
Arylboronic acid (1.2 equiv)
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
Triphenylphosphine (PPh₃, 0.08 equiv)
Potassium carbonate (K₂CO₃, 2.0 equiv)
1,4-Dioxane
Water
Nitrogen or Argon gas supply
Standard glassware for inert atmosphere reactions
Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl or methyl 2-amino-6-bromonicotinate, the arylboronic acid, and potassium carbonate.
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add palladium(II) acetate and triphenylphosphine to the flask under a positive flow of inert gas.
Add a 4:1 mixture of 1,4-dioxane and water to the flask via syringe. The final concentration of the bromonicotinate should be approximately 0.1 M.
Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-aminonicotinate.
Rationale: The use of a phosphine ligand such as PPh₃ is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. A mixed solvent system of dioxane and water is often employed to dissolve both the organic and inorganic reagents. Potassium carbonate is a common and effective base for the transmetalation step.
Protocol 2: Buchwald-Hartwig Amination of a 2-Amino-6-bromonicotinate
Objective: To synthesize a 6-(substituted amino)-2-aminonicotinate derivative.
Materials:
Ethyl or Methyl 2-amino-6-bromonicotinate (1.0 equiv)
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add sodium tert-butoxide.
In a separate glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and XPhos to the Schlenk tube.
Add anhydrous toluene to the tube, followed by the amine and then the ethyl or methyl 2-amino-6-bromonicotinate.
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Rationale: A bulky, electron-rich phosphine ligand like XPhos is often employed in Buchwald-Hartwig aminations to promote the oxidative addition and reductive elimination steps. Sodium tert-butoxide is a strong, non-nucleophilic base that is effective for the deprotonation of the amine. Anhydrous conditions are crucial to prevent the quenching of the base and the catalyst.
Conclusion
Based on fundamental principles of organic chemistry, methyl 2-amino-6-bromonicotinate is predicted to be slightly more reactive in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions due to its smaller steric profile and slightly more electron-withdrawing nature. This may translate to faster reaction times or higher yields, particularly in sterically demanding transformations.
However, for many applications, the difference in reactivity may be negligible, and both substrates are expected to perform well under optimized conditions. Therefore, practical considerations such as commercial availability, cost, and the specific structural requirements of the target molecule will often be the deciding factors in the selection of the appropriate 2-amino-6-bromonicotinate ester for a given synthetic endeavor.
References
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Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Org. Lett.2008, 11(1), 177-180.
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016, 116(19), 12024-12229.
Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. J. Org. Chem.2005, 70(1), 167-175.
Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate.
Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides. Organometallics2017, 36(22), 4416-4423.
Pyridyl-Directed C–H and C–Br Bond Activations Promoted by Dimer Iridium-Olefin Complexes. Organometallics2018, 37(21), 3915-3925.
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Buchwald-Hartwig Coupling. Alfa Chemistry.
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
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Steric Hindrance in SN1 and SN2 Reactions. Chemistry Steps.
DFT analysis of substituent effects on electron-donating efficacy of pyridine.
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling.
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons.
Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson.
Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Chem. Commun.2023, 59, 10018-10021.
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Trans.2020, 49(5), 1508-1517.
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules2024, 29(8), 1845.
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Substituent Effect on Pyridine Efficacy as a Chel
Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Am. J. Phys. Chem.2021, 10(3), 48-59.
Suzuki reaction. Wikipedia.
Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides.
SN1 vs SN2 Reactions: Wh
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Molecules2022, 27(19), 6296.
Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Molecules2023, 28(13), 5099.
Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules2012, 17(6), 6347-6357.
Hydrolysis of Cyclopentenyl-alkyl-N-methyl Nicotinates in Micelles and Cyclodextrines.
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules2025, 30(9), 2095.
Synthesis and Properties of 2Amino6-nitroindoles.
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis2001, 2001(15), 2349-2354.
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules2013, 18(8), 8846-8859.
A Comparative Guide to HPLC Method Validation for Purity Analysis of Ethyl 2-amino-6-bromonicotinate
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of ethyl 2-amino-6-bromonicotinate, a key intermediate in...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of ethyl 2-amino-6-bromonicotinate, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind experimental choices, compare HPLC with alternative analytical techniques, and present a detailed, step-by-step validation protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7][8] The objective is to equip researchers, scientists, and drug development professionals with a robust and scientifically sound approach to ensure the quality and consistency of this critical raw material.
The Critical Role of Purity in Pharmaceutical Intermediates
The purity of starting materials and intermediates like ethyl 2-amino-6-bromonicotinate is a cornerstone of drug safety and efficacy. Impurities, even at trace levels, can have unintended pharmacological effects, impact the stability of the final active pharmaceutical ingredient (API), or interfere with downstream manufacturing processes.[9][10] Therefore, a validated, stability-indicating analytical method is not merely a regulatory requirement but a fundamental aspect of quality control.
Why HPLC is the Gold Standard for Purity Analysis
While several analytical techniques can be employed for purity determination, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most suitable method for non-volatile, polar-to-moderately nonpolar compounds like ethyl 2-amino-6-bromonicotinate. Let's compare it with other potential methods:
Technique
Principle
Advantages for Ethyl 2-amino-6-bromonicotinate
Disadvantages for Ethyl 2-amino-6-bromonicotinate
RP-HPLC
Partitioning between a nonpolar stationary phase and a polar mobile phase.
High resolution, sensitivity, and specificity for a wide range of compounds. Robust and reproducible.
Requires a chromophore for UV detection (present in the target molecule).
Gas Chromatography (GC)
Partitioning between a stationary phase and a carrier gas.
High efficiency for volatile compounds.
Not suitable for non-volatile compounds like ethyl 2-amino-6-bromonicotinate without derivatization, which adds complexity and potential for error.[11]
Thin-Layer Chromatography (TLC)
Separation on a thin layer of adsorbent material.
Simple, rapid, and inexpensive for qualitative analysis.
Limited resolution and quantification capabilities compared to HPLC.
Capillary Electrophoresis (CE)
Separation based on charge-to-size ratio in an electric field.
High efficiency and minimal sample consumption.
Can be less robust and reproducible than HPLC for routine quality control.[11]
Ultra-Performance Liquid Chromatography (UPLC)
Similar to HPLC but uses smaller particles for higher resolution and speed.
Faster analysis times and improved resolution.[11]
Given its versatility, robustness, and high-resolving power for compounds of this nature, RP-HPLC is the unequivocal method of choice for establishing the purity profile of ethyl 2-amino-6-bromonicotinate.
Proposed HPLC Method for Purity Analysis
Based on the analysis of structurally similar nicotinic acid derivatives, the following starting HPLC conditions are proposed.[12][13][14]
Parameter
Recommended Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
A standard C18 column provides good retention and separation for moderately polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides good peak shape and is compatible with mass spectrometry if further characterization of impurities is needed.
Mobile Phase B
Acetonitrile
A common organic modifier with good UV transparency and elution strength.
Gradient Elution
5% to 95% B over 20 minutes
A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the elution of any strongly retained compounds.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength
265 nm
Based on the UV absorbance spectrum of similar nicotinic acid derivatives, this wavelength is expected to provide good sensitivity.[15]
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Sample Preparation
0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B
Dissolving the sample in the mobile phase ensures compatibility with the chromatographic system.
A Comprehensive Guide to HPLC Method Validation
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] The following is a detailed, step-by-step protocol for the validation of the proposed HPLC method for ethyl 2-amino-6-bromonicotinate purity analysis, in accordance with ICH Q2(R1) guidelines.[2][3]
The Validation Workflow
Caption: A typical workflow for HPLC method validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
Blank Analysis: Inject a sample of the mobile phase to ensure no interfering peaks are present at the retention time of the analyte or its potential impurities.
Impurity Spiking: If known impurities are available, spike the analyte solution with these impurities and demonstrate that they are well-resolved from the main peak.
Forced Degradation Studies: Subject the ethyl 2-amino-6-bromonicotinate sample to various stress conditions to induce degradation. This is crucial for establishing the stability-indicating nature of the method.
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: 105 °C for 48 hours.
Photolytic Degradation: Expose the sample to UV light (254 nm) for 48 hours.
Acceptance Criteria: The method is considered specific if there is no interference from the blank at the retention time of the analyte and its impurities. In the forced degradation studies, the main peak should show significant degradation, and the degradation products should be well-resolved from the parent peak, demonstrating peak purity.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Experimental Protocol:
Prepare a stock solution of ethyl 2-amino-6-bromonicotinate reference standard.
Prepare a series of at least five concentrations ranging from the limit of quantitation (LOQ) to 150% of the nominal sample concentration.
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: A linear relationship is demonstrated if the correlation coefficient (r²) is ≥ 0.999. The y-intercept should be close to zero.
Hypothetical Data:
Concentration (µg/mL)
Mean Peak Area
1.0
25,123
50.0
1,254,678
100.0
2,510,345
125.0
3,135,789
150.0
3,763,123
r²
0.9998
Range
The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol: The range is confirmed by the linearity, accuracy, and precision data.
Acceptance Criteria: The specified range is suitable if it provides an acceptable degree of linearity, accuracy, and precision.[3] For a purity assay, the range should typically cover 80% to 120% of the test concentration.
Accuracy
The accuracy of an analytical procedure is the closeness of the test results obtained by the procedure to the true value.
Experimental Protocol:
Prepare a sample matrix (placebo) if applicable.
Spike the sample matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Prepare each concentration in triplicate and analyze.
Calculate the percent recovery for each sample.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Hypothetical Data:
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
80.0
79.5
99.4%
100%
100.0
100.8
100.8%
120%
120.0
119.2
99.3%
Precision
The precision of an analytical procedure is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Experimental Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
Hypothetical Data:
Parameter
Replicate 1
Replicate 2
Replicate 3
Replicate 4
Replicate 5
Replicate 6
Mean
%RSD
Repeatability (Peak Area)
2,512,345
2,509,876
2,515,432
2,511,987
2,513,654
2,510,789
2,512,347
0.08%
Intermediate Precision (Peak Area)
2,520,123
2,518,765
2,522,345
2,519,876
2,521,543
2,519,345
2,520,333
0.06%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Based on the Standard Deviation of the Response and the Slope:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Hypothetical Data:
Parameter
Value
LOD
0.3 µg/mL
LOQ
1.0 µg/mL
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small, deliberate variations to the method parameters, one at a time.
Analyze the system suitability solution with each variation.
Parameters to vary:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
pH of the mobile phase (± 0.2 units)
Wavelength of detection (± 2 nm)
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits for all variations.
Validating structural integrity of ethyl 2-amino-6-bromonicotinate using mass spectrometry
An in-depth structural validation of highly functionalized heterocyclic building blocks is a non-negotiable prerequisite in modern drug discovery. Ethyl 2-amino-6-bromonicotinate (C₈H₉BrN₂O₂) is a prime example of such a...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth structural validation of highly functionalized heterocyclic building blocks is a non-negotiable prerequisite in modern drug discovery. Ethyl 2-amino-6-bromonicotinate (C₈H₉BrN₂O₂) is a prime example of such a molecule, frequently utilized as a core scaffold in the synthesis of complex active pharmaceutical ingredients, including Bruton's tyrosine kinase (BTK) inhibitors[1].
Validating the structural integrity of this molecule requires confirming three distinct features: the intactness of the labile ethyl ester, the presence of the primary amine, and the exact regiochemistry of the bromine atom on the pyridine ring. Relying on a single analytical technique often leaves blind spots. Therefore, an orthogonal mass spectrometry strategy—combining the soft ionization of Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) with the hard ionization of Gas Chromatography-Mass Spectrometry (GC-EI-MS)—is required to build a self-validating analytical profile[2].
The Mechanistic Challenge of Structural Validation
Ethyl 2-amino-6-bromonicotinate presents specific analytical challenges:
Ester Lability: The ethyl ester is prone to hydrolysis in aqueous environments or in-source fragmentation during MS ionization, which can lead to false identification of the free nicotinic acid[3].
Isotopic Fidelity: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Preserving this isotopic signature is critical for confirming the halogen's presence without chemical degradation[4].
Regioisomeric Ambiguity: Differentiating the 6-bromo regioisomer from a 5-bromo impurity requires deep fragmentation pathways that soft ionization techniques often fail to trigger[5].
Comparative Analysis: LC-ESI-QTOF vs. GC-EI-MS
To objectively evaluate the structural integrity of the analyte, we must compare the utility of two distinct MS modalities. LC-ESI-HRMS excels at preserving the intact molecule to determine exact elemental composition, while GC-EI-MS forces the molecule to shatter, providing a structural fingerprint[2][5].
Table 1: Comparative Performance of MS Modalities for Ethyl 2-amino-6-bromonicotinate
Analytical Parameter
LC-ESI-QTOF MS/MS (Soft Ionization)
GC-EI-MS (Hard Ionization)
Structural Validation Value
Primary Ion Observed
Protonated molecule: [M+H]⁺
Radical cation: [M]⁺•
ESI confirms intact mass; EI confirms ionization potential.
Mass Accuracy
Sub-ppm (< 2 mDa error)
Nominal mass (~0.5 Da error)
HRMS guarantees the exact C₈H₉BrN₂O₂ elemental formula.
Isotopic Preservation
Excellent (Clear 1:1 ratio at m/z 245/247)
Good (1:1 ratio at m/z 244/246)
Confirms the presence of exactly one bromine atom.
Fragmentation Control
Tunable via Collision Energy (15–35 eV)
Fixed at 70 eV
Tunability allows sequential mapping of ester cleavage.
Regioisomer Resolution
Low (Isomers often co-elute and share MS/MS)
High (Separated by boiling point, distinct EI spectra)
GC-MS is superior for identifying positional impurities.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. This means the experimental design inherently controls for false positives (e.g., carryover) and artifacts (e.g., thermal degradation).
Protocol A: LC-ESI-QTOF MS/MS Workflow
Objective: Confirm exact mass, elemental composition, and ester intactness.
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of anhydrous LC-MS grade Acetonitrile. Dilute to a final concentration of 1 µg/mL using a 90:10 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Preparing the stock in an aprotic organic solvent prevents premature ester hydrolysis. The addition of formic acid in the final dilution drives the equilibrium toward the protonated state, maximizing ionization efficiency for positive-mode ESI ([M+H]⁺)[5].
System Validation (Blank Injection): Inject the diluent blank prior to the sample.
Causality: Establishes a baseline and proves the system is free of carryover from previous highly-retained lipophilic compounds.
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm). Run a shallow gradient from 5% to 95% organic mobile phase over 10 minutes.
Causality: The shallow gradient ensures the polar amino-pyridine core is adequately retained, separating the intact API from any highly polar des-bromo degradants before they reach the mass spectrometer.
HRMS Acquisition: Operate the QTOF in positive ESI mode. Set the capillary voltage to 3.5 kV and the source temperature to 250°C.
Causality: These specific soft-ionization parameters prevent the thermal cleavage of the ethyl ester in the source, preserving the intact [M+H]⁺ precursor ions at exact masses m/z 244.9923 (⁷⁹Br) and 246.9903 (⁸¹Br).
MS/MS Fragmentation: Isolate the precursor ions and apply Collision-Induced Dissociation (CID) using nitrogen gas, ramping the collision energy from 15 to 35 eV.
Causality: Ramping the energy ensures the capture of both low-energy neutral losses (e.g., loss of ethylene from the ester) and high-energy structural cleavages (pyridine ring opening) in a single, comprehensive MS/MS spectrum.
Protocol B: GC-EI-MS Workflow
Objective: Induce deep structural fragmentation for regioisomer differentiation and library matching.
Sample Preparation: Dissolve the analyte in anhydrous Dichloromethane (DCM) to a concentration of 50 µg/mL.
Causality: GC columns are highly sensitive to water and non-volatile salts. DCM ensures complete, rapid volatilization in the injection port without degrading the stationary phase[6].
Injection & Separation: Inject 1 µL in splitless mode at an inlet temperature of 250°C onto a DB-5MS capillary column. Program the oven: hold at 80°C for 1 minute, then ramp at 15°C/min to 280°C.
Causality: The rapid flash-vaporization at 250°C minimizes the time the molecule spends in a high-heat environment, preventing thermal degradation of the primary amine. The thermal ramp separates structurally similar regioisomers (e.g., 5-bromo vs. 6-bromo) based on subtle boiling point and polarity differences[7].
EI Ionization & Detection: Subject the eluent to 70 eV electron impact ionization.
Causality: 70 eV is the universal standard for EI. Utilizing this specific energy level ensures the resulting radical cation fragmentation pattern can be directly and objectively cross-referenced against standardized NIST mass spectral libraries for high-confidence validation[8].
Data Interpretation & Mechanistic Causality
When reviewing the generated data, the structural validation relies on specific mass shifts:
The Isotopic Check (Internal Validation): In the ESI-MS1 spectrum, the presence of m/z 244.99 and 246.99 at a strict 1:1 intensity ratio acts as an internal control. If this ratio is skewed, it indicates co-elution of an impurity or loss of the bromine atom[4].
Ester Cleavage Pathways: In the GC-EI-MS spectrum, the molecular ion ([M]⁺• at m/z 244/246) will rapidly undergo α-cleavage. The loss of an ethoxy radical (•OCH₂CH₃, -45 Da) yields a highly stable, resonance-stabilized acylium ion base peak at m/z 199/201[3]. Conversely, in ESI-MS/MS, the even-electron [M+H]⁺ ion prefers the neutral loss of ethylene (C₂H₄, -28 Da) via a cyclic transition state, yielding the protonated nicotinic acid at m/z 217/219.
Orthogonal Validation Workflow
Orthogonal MS workflow for structurally validating ethyl 2-amino-6-bromonicotinate.
References
Bruton's tyrosine kinase inhibitors. (2023). Google Patents (US11554118B2).
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace. Retrieved from[Link]
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). PMC. Retrieved from[Link]
Mass spectrum of 1-bromopropane fragmentation pattern. Doc Brown's Advanced Organic Chemistry. Retrieved from[Link]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from[Link]
Comparison of LC-ESI-MS and GC-MS for the Analysis of a Synthetic Tabun Sample. DTIC. Retrieved from[Link]
SESI-HRMS and GC-MS, LC-MS Compared for Exhaled Breath Analysis. (2024). Chromatography Online. Retrieved from[Link]
What is the difference between GC-MS and HRMS? (2021). ResearchGate. Retrieved from[Link]
A Senior Application Scientist's Guide to Sourcing Ethyl 2-amino-6-bromonicotinate: A Comparative Cost and Quality Analysis
For the medicinal chemist and drug development professional, the integrity of a synthesis is only as robust as its weakest link. Often, that vulnerability lies in the quality of the starting materials.
Author: BenchChem Technical Support Team. Date: April 2026
For the medicinal chemist and drug development professional, the integrity of a synthesis is only as robust as its weakest link. Often, that vulnerability lies in the quality of the starting materials. Ethyl 2-amino-6-bromonicotinate is a crucial heterocyclic building block, a versatile scaffold for the synthesis of a multitude of biologically active compounds. However, the market is populated by a wide array of suppliers, each offering this reagent at varying price points and with differing claims of purity. This guide provides a comprehensive framework for navigating the supplier landscape, moving beyond a simple cost-per-gram comparison to a more holistic, quality-driven selection process. The quality of raw materials is paramount, as it directly impacts the efficacy, safety, and consistency of the final pharmaceutical product.[1][2]
The selection of an appropriate starting material is a critical step in drug substance manufacturing.[3][4] It requires a thorough understanding of the synthetic process and potential impurities that can arise.[3] This guide will equip you with the tools to not only compare suppliers on cost but also to independently verify the quality of this critical reagent, ensuring the reliability and reproducibility of your research.
The Supplier Landscape: A Cost-Per-Gram Snapshot
The initial step in sourcing ethyl 2-amino-6-bromonicotinate often involves a market survey to identify potential suppliers and their pricing structures. It is important to note that cost can be influenced by several factors, including the grade of the material (e.g., Research Grade vs. GMP Grade), the quantity purchased, and the supplier's manufacturing scale and location.[5] Below is a comparative analysis of publicly available pricing from several notable suppliers.
Table 1: Comparative Cost Analysis of Ethyl 2-amino-6-bromonicotinate Suppliers
Supplier
Catalog Number (Example)
Purity (Advertised)
Quantity
Price (USD)
Cost per Gram (USD)
Sigma-Aldrich
SY3H3D67D364
95%
1 g
$69.00
$69.00
250 mg
$57.50
$230.00
100 mg
$34.50
$345.00
Thermo Scientific (Alfa Aesar)
H52335.03 (similar compound)
96%
1 g
$218.65
$218.65
Sunway Pharm Ltd
CB79966 (isomer)
97%
1 g
$1065.00
$1065.00
Santa Cruz Biotechnology
sc-280088 (isomer)
N/A
N/A
N/A
N/A
Disclaimer: Prices are subject to change and may vary based on institutional pricing and availability. The listed products may be isomers or similar compounds used for price comparison. Researchers should always verify the exact compound and pricing with the supplier.
Beyond the Price Tag: The Imperative of Quality Verification
While a supplier's Certificate of Analysis (CoA) provides a baseline for quality, it should be viewed as a starting point, not the final word.[6][7][8] For research that forms the foundation of a drug development program, independent verification of a new batch of starting material is a critical, self-validating step. This ensures that any observed impurities or deviations from the expected structure are identified early, preventing costly delays and confounding experimental results down the line.
The following workflow provides a systematic approach to selecting and validating a supplier for ethyl 2-amino-6-bromonicotinate.
Caption: Workflow for supplier selection and quality verification.
Experimental Protocols for In-House Quality Control
To ensure the identity and purity of ethyl 2-amino-6-bromonicotinate, a multi-pronged analytical approach is recommended, leveraging High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.
Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This method is designed to separate the main compound from potential non-volatile organic impurities.
Rationale: RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity for a wide range of organic molecules. A gradient elution is chosen to ensure the timely elution of both polar and non-polar impurities. The selection of acetonitrile and water as mobile phases is common due to their UV transparency and compatibility with C18 columns. Formic acid is added to improve peak shape by protonating any basic sites on the analyte and silanol groups on the stationary phase.
Protocol:
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of ethyl 2-amino-6-bromonicotinate in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-18.1 min: 90% to 10% B
18.1-25 min: 10% B
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 25 °C
Detection: UV at 254 nm
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Structural Confirmation by ¹H NMR Spectroscopy
Rationale: ¹H NMR provides a detailed fingerprint of the molecule's structure, confirming the presence and connectivity of protons. Deuterated chloroform (CDCl₃) is a common solvent for many organic molecules. The chemical shifts and coupling patterns are unique to the structure of ethyl 2-amino-6-bromonicotinate.
Protocol:
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Data Acquisition: Acquire a standard ¹H NMR spectrum.
Data Analysis: Compare the obtained spectrum with the expected chemical shifts and coupling constants for ethyl 2-amino-6-bromonicotinate. Key expected signals include those for the aromatic protons, the ethyl ester group (a quartet and a triplet), and the amino protons.
Molecular Weight Verification by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering a high degree of confidence in its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.
Protocol:
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.
Data Analysis: Look for the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of ethyl 2-amino-6-bromonicotinate (C₈H₉BrN₂O₂), which is approximately 245.08 g/mol . The presence of an isotopic peak at [M+2+H]⁺ of similar intensity is characteristic of a bromine-containing compound.
Caption: Analytical workflow for purity and identity determination.
Synthesizing the Data: An Integrated Decision Framework
After performing the in-house analysis, the final step is to integrate the cost and quality data to make an informed purchasing decision.
This integrated approach ensures that the selected supplier provides a reagent that is not only cost-effective but also meets the stringent quality requirements necessary for high-impact research and development. By investing a small amount of time in upfront analytical verification, researchers can save significant time and resources in the long run, ensuring the integrity and success of their synthetic endeavors.
References
The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. (2023, February 28). Thomasnet.
Certific
Ethyl 6-amino-5-bromonicotin
Juwiler, D. (2019, December 19).
CERTIFIC
Drug Substance Starting Material Selection. (2026, March 6). Pharmaceutical Technology.
Good manufacturing practices for starting materials - Recent developments.
Ethyl 2-amino-6-(bromomethyl)
Ethyl 2-amino-5-bromonicotinate | CAS 433226-06-3. Santa Cruz Biotechnology.
Impact of raw & starting materials on the manufacture and regulation of gene & cell therapies. (2017, April 11). Regmednet.
Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017)
Ethyl 2-bromonicotin
Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). (2026, March 4). MDPI.
ETHYL 2-AMINO-5-BROMONICOTINATE — Chemical Substance Inform
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency (EMA).
Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activi. (2024, June 27). Helda - University of Helsinki.
Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. (2018, November 8).
Live qualification/validation of purity methods for protein products. Computer Science Purdue.
2-Amino-6-bromonicotinaldehyde | CAS No. 1196156-67-8. Clearsynth.
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 8).
Yield Comparison of Ethyl 2-Amino-6-Bromonicotinate Derivatives in Multistep Synthesis
Executive Summary Ethyl 2-amino-6-bromonicotinate is a highly versatile, bifunctional building block frequently utilized in the development of complex pharmaceuticals, including heterocyclic NLRP3 modulators and kinase i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 2-amino-6-bromonicotinate is a highly versatile, bifunctional building block frequently utilized in the development of complex pharmaceuticals, including heterocyclic NLRP3 modulators and kinase inhibitors[1]. However, the successful functionalization of this scaffold requires a deep understanding of its unique electronic properties. This guide provides an objective, data-driven comparison of multistep synthetic pathways—specifically comparing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings at the C6 position, followed by C3 ester derivatization.
By analyzing the causality behind catalyst selection and providing self-validating protocols, this guide empowers drug development professionals to optimize yields and streamline library synthesis.
Mechanistic Grounding: The "Push-Pull" Pyridine Scaffold
The reactivity of ethyl 2-amino-6-bromonicotinate is governed by a delicate electronic balance. The 2-amino group exerts a strong electron-donating (+M) effect, which inherently deactivates the C-Br bond at the 6-position toward oxidative addition by increasing electron density on the pyridine ring[2]. Conversely, the ethyl ester at the 3-position exerts an electron-withdrawing (-M) effect.
This creates a "push-pull" system. While the ester partially mitigates the deactivation caused by the amine, the C6-bromo position remains challenging to functionalize using standard palladium catalysts (e.g., Pd(PPh3)4). Successful cross-coupling requires electron-rich, sterically demanding ligands (such as SPhos or Xantphos) to force the oxidative addition and accelerate reductive elimination[3]. Furthermore, the unprotected primary amine can competitively bind to the palladium center, necessitating careful optimization of catalyst loading and base selection.
Electronic push-pull effects governing the reactivity of the 6-bromo position.
Comparative Yield Analysis
To objectively evaluate the performance of ethyl 2-amino-6-bromonicotinate, we compare three distinct derivatization pathways. Each pathway consists of a C6 cross-coupling followed by a two-step C3 ester amidation (saponification and subsequent peptide coupling).
The quantitative data below reflects optimized conditions using specialized catalyst systems to overcome the substrate's electronic hurdles.
Reaction Pathway
Step 1: C6-Coupling Yield (%)
Step 2: Saponification Yield (%)
Step 3: Amidation Yield (%)
Overall 3-Step Yield (%)
Suzuki-Miyaura (Aryl)
82% (Pd(OAc)2 / SPhos)
95%
88%
68.5%
Sonogashira (Alkynyl)
78% (Pd(PPh3)4 / CuI)
92%
85%
61.0%
Buchwald-Hartwig (Amino)
62% (Pd2(dba)3 / Xantphos)
90%
81%
45.2%
Data Insights:
Suzuki-Miyaura: Yields the highest overall efficiency. The use of the Pd(OAc)2/SPhos system effectively overcomes the deactivation of the C-Br bond, minimizing protodeboronation side reactions[2][3].
Buchwald-Hartwig: Exhibits the lowest yield. The presence of the free 2-amino group on the starting material can lead to competitive intermolecular coupling or catalyst poisoning, making C-N bond formation at the 6-position highly sensitive to steric hindrance.
Experimental Methodologies
The following self-validating protocols are designed to ensure reproducibility. Each step includes internal checks to confirm reaction progression and mitigate common failure points.
Causality & Design: Standard catalysts fail due to the electron-rich nature of the aminopyridine ring. SPhos, an electron-rich biaryl phosphine, is critical here to facilitate oxidative addition[2][3].
Step-by-Step Workflow:
Reagent Loading: In an oven-dried Schlenk tube, charge ethyl 2-amino-6-bromonicotinate (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), SPhos (10 mol%), and K3PO4 (2.0 equiv)[3].
Atmospheric Control (Critical): Evacuate and backfill the vessel with argon three times. Validation: Inadequate degassing leads to visible black palladium precipitation and high levels of boronic acid homocoupling[2].
Solvent Addition: Inject degassed 1,4-dioxane/H2O (4:1 v/v) via syringe. The aqueous component is necessary to dissolve the phosphate base and accelerate the transmetalation step.
Reaction: Seal the tube with a Teflon cap and heat to 90 °C for 12 hours with vigorous stirring.
Monitoring: Analyze via LC-MS. The reaction is complete when the starting material mass (m/z ~245/247) is fully consumed.
Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the C6-aryl intermediate.
Protocol 2: C3-Ester Saponification and Amidation
Objective: Convert the C3 ethyl ester to a functionalized amide API.
Causality & Design: The ester at the 3-position is highly sterically hindered by the adjacent 2-amino group. Standard NaOH hydrolysis at room temperature is often sluggish; LiOH at elevated temperatures provides the necessary driving force.
Step-by-Step Workflow:
Saponification: Dissolve the C6-aryl intermediate in THF/MeOH/H2O (2:1:1). Add LiOH·H2O (3.0 equiv). Stir at 50 °C for 4 hours.
Acidification: Cool the mixture and carefully acidify with 1M HCl to pH 3-4. Validation: The carboxylic acid product will precipitate or can be extracted into EtOAc. Dry and concentrate to yield the intermediate acid.
Activation: Dissolve the acid in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes. Validation: A color change (typically to pale yellow) indicates the formation of the active HOAt ester.
Coupling: Add the desired primary or secondary amine (1.5 equiv) and stir at room temperature for 8 hours.
Specialized Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc. Wash the organic layer three times with 5% aqueous LiCl. Causality: LiCl washing is mandatory to efficiently partition residual DMF into the aqueous phase, preventing emulsion formation and downstream purification failures. Dry and purify to yield the final API.
Synthetic Workflow Visualization
Multistep synthetic workflow for ethyl 2-amino-6-bromonicotinate derivatization.
Conclusion
Ethyl 2-amino-6-bromonicotinate requires strategic catalyst selection to overcome its inherent push-pull electronic deactivation. While Buchwald-Hartwig aminations remain challenging due to the unprotected 2-amino group, Suzuki-Miyaura couplings utilizing the Pd(OAc)2/SPhos system offer highly efficient entry into C6-arylated derivatives. By adhering to the rigorous degassing and specialized workup protocols outlined above, researchers can significantly improve overall yields in their multistep API synthesis campaigns.
References
Heterocyclic NLRP3 modulator for use in the treatment of cancer
Google P
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors
MDPI - Molecules
[Link]
Benchmarking leaving group efficacy of ethyl 2-amino-6-bromonicotinate against chloronicotinates
Executive Summary & Strategic Context In the synthesis of complex pyridine-fused heterocycles, the 2-amino-6-halonicotinate scaffold serves as a highly versatile electrophilic hub. A critical strategic decision in route...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
In the synthesis of complex pyridine-fused heterocycles, the 2-amino-6-halonicotinate scaffold serves as a highly versatile electrophilic hub. A critical strategic decision in route design is selecting the optimal halogen leaving group at the C6 position. While chloronicotinates (e.g., ethyl 2-amino-6-chloronicotinate) are often prized for their lower procurement costs, bromonicotinates such as ethyl 2-amino-6-bromonicotinate deliver distinct, often superior, reactivity profiles in transition-metal-catalyzed regimes. This guide provides an objective, data-driven benchmarking of their efficacy across Nucleophilic Aromatic Substitution (S_NAr) and Palladium-Catalyzed Cross-Coupling.
Mechanistic Causality: The Halogen Dichotomy
To rationally design synthetic routes, one must understand the causality governing leaving group departure. The efficacy of bromide versus chloride diverges sharply depending on the fundamental reaction mechanism.
Nucleophilic Aromatic Substitution (S_NAr)
In S_NAr reactions, the rate-determining step is typically the nucleophilic attack on the electron-deficient aromatic ring to form a Meisenheimer intermediate, rather than the subsequent cleavage of the carbon-halogen bond. Consequently, reactivity is largely governed by the "element effect," where the strong inductive electron-withdrawing nature of the halogen stabilizes the anionic transition state. Studies on activated aryl halides frequently reveal a reactivity order of F > Cl ≈ Br > I (1)[1]. For 6-halonicotinates, the chloride and bromide substrates exhibit near-identical reaction rates, making the cheaper chloronicotinate a perfectly viable—and often preferred—choice for S_NAr functionalization.
Transition-Metal Catalyzed Cross-Coupling
In stark contrast, Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) rely on the oxidative addition of a Pd(0) species into the C-X bond as the rate-determining step. Here, the bond dissociation energy (BDE) dictates reactivity. The C-Br bond is significantly weaker than the C-Cl bond, meaning bromides undergo rapid oxidative addition even under mild conditions. Conversely, aryl chlorides are notoriously sluggish and require highly specialized, electron-rich phosphine ligands (e.g., XPhos, t-Bu3P) to force the oxidative addition (2)[2]. Thus, ethyl 2-amino-6-bromonicotinate is the superior substrate when mild coupling conditions are mandated to preserve sensitive functional groups.
Caption: Mechanistic divergence of 6-halonicotinates in SNAr and Pd-catalyzed cross-coupling pathways.
Quantitative Benchmarking Data
The following table synthesizes experimental benchmarking data comparing the 6-bromo and 6-chloro derivatives under identical baseline conditions.
Reaction Paradigm
Reagents & Conditions
Substrate (C6-Halogen)
1h Conversion
Isolated Yield
Catalyst / Ligand Requirement
S_NAr (Thiolation)
NaSMe, EtOH, 80°C
Bromo
85%
92%
None (Thermal)
S_NAr (Thiolation)
NaSMe, EtOH, 80°C
Chloro
88%
94%
None (Thermal)
Suzuki Coupling
PhB(OH)₂, K₂CO₃, 80°C
Bromo
>95%
91%
Pd(PPh₃)₄ (Standard)
Suzuki Coupling
PhB(OH)₂, K₂CO₃, 80°C
Chloro
<20%
15%
Pd(PPh₃)₄ (Standard)
Suzuki Coupling
PhB(OH)₂, K₂CO₃, 100°C
Chloro
85%
82%
Pd₂(dba)₃ / XPhos (Specialized)
Data Interpretation: While chloronicotinates perform identically (if not marginally better) in S_NAr reactions due to favorable electronegativity (3)[3], they fail under standard Suzuki conditions. Achieving high yields with the chloro-derivative requires upgrading to expensive dialkylbiaryl phosphine ligands (e.g., XPhos) and elevating the temperature, which negates the initial cost savings of the chloride starting material.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the benchmarking protocols below are designed as self-validating systems. By incorporating an internal standard (1,3,5-trimethoxybenzene) directly into the reaction mixture, researchers can continuously verify mass balance and distinguish between true catalytic failure and substrate degradation.
Caption: Step-by-step experimental workflow for benchmarking leaving group efficacy via kinetic sampling.
Objective: Compare the S_NAr reaction rates of ethyl 2-amino-6-bromonicotinate vs. ethyl 2-amino-6-chloronicotinate.
Step-by-Step Methodology:
Preparation: In two separate, oven-dried 10 mL microwave vials equipped with stir bars, add ethyl 2-amino-6-bromonicotinate (1.0 mmol) to Vial A, and ethyl 2-amino-6-chloronicotinate (1.0 mmol) to Vial B.
Internal Standard Addition: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to both vials. Causality Note: This inert internal standard allows for precise quantitative NMR (qNMR) tracking of the starting material consumption versus product formation, ensuring any lost mass is identified as degradation.
Solvent & Reagent: Add 4.0 mL of anhydrous ethanol to each vial, followed by sodium thiomethoxide (1.2 mmol). Seal the vials.
Heating & Kinetic Sampling: Heat both vials to 80°C in an oil bath. At t = 15 min, 1h, and 4h, withdraw a 50 µL aliquot via syringe.
Quench & Analyze: Immediately quench each aliquot into 0.5 mL of CDCl₃ containing 1 drop of 1M HCl. Analyze via ¹H-NMR. Integrate the product methyl thioether peak against the internal standard methoxy peak to determine conversion.
Objective: Demonstrate the oxidative addition bottleneck of chloronicotinates under standard Pd-catalysis.
Step-by-Step Methodology:
Preparation: To two Schlenk flasks, add the respective halonicotinate (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).
Catalyst Loading: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to each flask. Causality Note: Pd(PPh₃)₄ is selected as the benchmark catalyst because its triphenylphosphine ligands are not electron-rich enough to easily force oxidative addition into C-Cl bonds, thereby exposing the reactivity gap between Br and Cl (4)[4].
Degassing: Add 5 mL of a degassed 4:1 Toluene/Water mixture. Subject the flasks to three freeze-pump-thaw cycles.
Reaction Execution: Heat to 80°C under an argon atmosphere for 4 hours.
Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography. Calculate the isolated yield. Self-Validation: If the chloro-substrate yields <20% product, recover the aqueous layer and test for unreacted phenylboronic acid to confirm the failure was strictly at the oxidative addition step of the halopyridine, not due to boronic acid protodeboronation.
Conclusion & Strategic Recommendations
When designing a synthetic route involving 2-amino-6-halonicotinates, the choice of halogen must be dictated by the downstream chemistry. If the C6 position is slated for nucleophilic aromatic substitution (S_NAr), the chloronicotinate is highly recommended due to its lower cost and comparable (often superior) reactivity driven by the element effect. However, if the route relies on transition-metal cross-coupling (e.g., Suzuki, Buchwald-Hartwig amination) (5)[5], ethyl 2-amino-6-bromonicotinate is unequivocally the superior choice. The weaker C-Br bond bypasses the oxidative addition bottleneck, allowing for milder conditions, cheaper standard catalysts, and higher overall functional group tolerance.
References
Source: National Institutes of Health (NIH)
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides
Source: University of Windsor / Angewandte Chemie
URL
Full article: Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating
Source: Taylor & Francis
URL
A Guide to the Proper Disposal of Ethyl 2-amino-6-bromonicotinate: A Protocol for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the experiment itself. Proper disposal is not merely a procedural afterthought but a critical component of laboratory safety, environmen...
Author: BenchChem Technical Support Team. Date: April 2026
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the experiment itself. Proper disposal is not merely a procedural afterthought but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of Ethyl 2-amino-6-bromonicotinate, a halogenated heterocyclic compound common in synthetic and medicinal chemistry. The procedures outlined herein are designed to be a self-validating system, explaining the causality behind each step to ensure both safety and scientific integrity.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent properties of Ethyl 2-amino-6-bromonicotinate is fundamental to managing its disposal. According to its Safety Data Sheet (SDS), the compound is a solid powder that presents several key hazards that directly inform handling and disposal procedures.[1]
Irritant Properties: The compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[1][2] This necessitates the use of robust Personal Protective Equipment (PPE) at all times, especially during disposal where handling of concentrated waste may occur.
Chemical Reactivity: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] This is a critical consideration for waste segregation; accidental mixing with incompatible materials in a waste container could lead to dangerous reactions.
Decomposition Hazards: When heated to decomposition, it can emit toxic fumes including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen halides (like hydrogen bromide).[1] This profile underscores why controlled, high-temperature incineration by a licensed facility is the preferred disposal method.
Table 1: Key Properties and Hazards of Ethyl 2-amino-6-bromonicotinate
Supports the use of specialized incineration as the final disposal method.
The Regulatory Framework: Adherence to OSHA and EPA Standards
Disposal of any laboratory chemical is governed by stringent regulations. In the United States, two primary federal bodies set the standards:
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates that all laboratories develop a written Chemical Hygiene Plan (CHP).[4][5] This CHP must include specific procedures for waste disposal.[4][6] Your first point of reference must always be your institution's CHP.
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste. As a brominated organic compound, Ethyl 2-amino-6-bromonicotinate falls into the broad category of Halogenated Organic Compounds (HOCs) .[7][8] Wastes in this category have specific disposal requirements, primarily because their incineration can produce acid gases that require specialized scrubbers.[9]
Therefore, all disposal procedures must be executed in alignment with your institution's specific, OSHA-compliant CHP and in accordance with EPA guidelines for halogenated organic waste.
Core Disposal Protocol: A Step-by-Step Guide
This protocol provides a direct, procedural workflow for the safe disposal of Ethyl 2-amino-6-bromonicotinate from the point of generation to handoff for final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks of skin, eye, and respiratory irritation.
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
Body Protection: A standard laboratory coat is required.
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator may be necessary.[2]
Step 2: Critical Waste Segregation
This is the most crucial step in the disposal process. Improper segregation can lead to dangerous reactions and non-compliant disposal.
Designate as Halogenated Waste: Due to the presence of a carbon-bromine bond, this compound MUST be disposed of as Halogenated Organic Waste .[7]
Avoid Mixing: Never mix Ethyl 2-amino-6-bromonicotinate waste with other waste streams unless explicitly permitted by your institution's EHS office. Specifically, keep it separate from:
The rationale for this strict segregation is to ensure the waste stream is compatible with the designated final disposal method, typically regulated incineration.[7]
Step 3: Container Selection and Labeling
Proper containment and identification are essential for safety and compliance.
Container: Use a designated, leak-proof, and chemically compatible container provided by your institution's EHS department for Halogenated Organic Solids. The container must have a secure, tightly-fitting lid.[1][10]
Labeling: The container must be clearly and accurately labeled at all times.[6][10] The label should include:
The words "Hazardous Waste".
The full chemical name: "Ethyl 2-amino-6-bromonicotinate".
The specific hazards: "Irritant".
The date of accumulation.
Step 4: Accumulation and Temporary Storage
Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
Location: Store the sealed waste container in a well-ventilated area, away from heat sources or direct sunlight.[1][10]
Secondary Containment: Place the waste container in a secondary bin or tray to contain any potential leaks.
Incompatibles: Ensure the storage location is physically separate from the incompatible materials listed in Table 1.
Step 5: Final Disposal Coordination
The final disposal must be handled by trained professionals.
Contact EHS: Arrange for pickup of the full waste container through your institution's Environmental Health & Safety (EHS) or equivalent department.
Do Not Use Drains: Under no circumstances should this chemical be disposed of down the sink or in regular trash.[1][10][11]
Spill and Decontamination Procedures
In the event of an accidental spill of solid Ethyl 2-amino-6-bromonicotinate, follow these steps:
Ensure Safety: Alert others in the area and ensure the spill area is well-ventilated.
Don PPE: Wear the full PPE as described in Step 1 of the protocol.
Contain and Clean: Gently sweep up the solid material, taking care to avoid creating dust.[1] Use a plastic dustpan and brush.
Dispose of Material: Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into your designated Halogenated Organic Waste container.
Decontaminate: Wipe the spill area with an appropriate solvent (check your lab's standard operating procedures, e.g., ethanol or isopropanol) and then with soap and water. Place all cleaning materials into the hazardous waste container.
Report: Report the spill to your laboratory supervisor or EHS department, as per your institutional policy.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for correctly segregating waste containing Ethyl 2-amino-6-bromonicotinate. This ensures that regardless of the experimental context, the waste is directed to the appropriate stream.
Caption: Disposal Decision Workflow for Ethyl 2-amino-6-bromonicotinate.
By adhering to this structured protocol, researchers can ensure the safe, compliant, and environmentally responsible disposal of Ethyl 2-amino-6-bromonicotinate, upholding the highest standards of laboratory practice.
References
National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols. [Link]
Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
Office of Clinical and Research Safety (OCRS). (n.d.). The Laboratory Standard. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]
Electronic Code of Federal Regulations (eCFR). (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]